Lignocaine N-oxide
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXPJXUHRROBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183274 | |
| Record name | Lignocaine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2903-45-9 | |
| Record name | Lignocaine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lignocaine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDOCAINE N2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lignocaine N-oxide from Lignocaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Lignocaine N-oxide, a primary metabolite of the widely used local anesthetic, lignocaine. The document details the prevalent synthetic methodology, specifically the oxidation of lignocaine using meta-chloroperbenzoic acid (m-CPBA). It includes a thorough experimental protocol, purification techniques, and a summary of key analytical data for the characterization of the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and analytical chemistry, providing the necessary information to synthesize and characterize this compound for further investigation.
Introduction
Lignocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the body. One of the key metabolic pathways is the N-oxidation of the tertiary amine group, leading to the formation of this compound.[1] Understanding the synthesis and properties of this metabolite is crucial for a complete comprehension of lignocaine's pharmacokinetic and pharmacodynamic profile. This guide presents a detailed technical overview of the chemical synthesis of this compound from its parent compound, lignocaine.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the oxidation of the tertiary amine functionality in lignocaine. This is typically achieved using a peroxy acid, with meta-chloroperbenzoic acid (m-CPBA) being a widely used and efficient reagent for this transformation.
Reaction Principle
The reaction involves the electrophilic attack of the oxygen atom from the peroxy acid on the lone pair of electrons of the nitrogen atom in the diethylamino group of lignocaine. This results in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane or chloroform, at controlled temperatures to ensure selectivity and minimize side reactions.
Experimental Protocol: Oxidation of Lignocaine with m-CPBA
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
Lignocaine (free base)
-
meta-Chloroperbenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
-
Solvents for recrystallization (e.g., chloroform, methanol)[1]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Filtration apparatus
-
pH paper or meter
Procedure:
-
Dissolution of Lignocaine: In a round-bottom flask, dissolve lignocaine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: While stirring, slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled lignocaine solution. The addition should be done portion-wise to control the reaction temperature, as the oxidation is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching and Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product obtained from the reaction typically requires purification to remove the meta-chlorobenzoic acid byproduct and any unreacted starting material. The two primary methods for purification are column chromatography and recrystallization.[1]
Column Chromatography
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase (Eluent): A gradient elution system is often effective. A common solvent system starts with dichloromethane (DCM) and gradually increases the polarity by adding methanol. For example, a gradient of 0% to 10% methanol in DCM can be used. The exact gradient will depend on the specific separation and should be optimized using TLC.
-
Procedure:
-
Pack a chromatography column with silica gel slurry in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Recrystallization
-
Solvents: this compound has been reported to be slightly soluble in chloroform and methanol, which can be suitable solvents for recrystallization.[1] The choice of solvent or solvent system should be determined experimentally to achieve good crystal formation and high purity.
-
Procedure:
-
Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Data Presentation
This section summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |
| Molecular Weight | 250.34 g/mol | |
| CAS Number | 2903-45-9 | |
| Appearance | White to Off-White Solid | |
| Melting Point | 127-129 °C | |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |
| ¹³C NMR (CDCl₃, MHz) | Data available on PubChem | |
| LC-MS ([M+H]⁺) | m/z 251.1754 |
Mandatory Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound from Lignocaine.
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound from lignocaine using m-CPBA. The information presented, including the experimental procedure, purification methods, and analytical data, will be a valuable asset for researchers engaged in the study of drug metabolism, as well as for those requiring a reliable source of this important metabolite for analytical or pharmacological studies. The provided visualizations offer a clear and concise summary of the synthetic pathway and experimental workflow.
References
Lignocaine N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocaine N-oxide is a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (lidocaine). As a significant product of xenobiotic biotransformation, understanding the chemical properties of this compound is crucial for a comprehensive assessment of lignocaine's metabolic fate, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the core chemical properties of this compound, complete with experimental protocols and pathway visualizations to support further research and development.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 250.34 g/mol | [1][2] |
| CAS Number | 2903-45-9 | |
| Appearance | White to off-white solid | |
| Melting Point | 127-129 °C | |
| Predicted pKa | 12.35 ± 0.70 | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. In vitro, soluble in DMSO at 100 mg/mL (399.45 mM) with the aid of ultrasonication. | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Synthesis and Formation
This compound can be synthesized for research purposes or is formed in vivo through the metabolic N-oxidation of lignocaine.
Chemical Synthesis: The direct oxidation of the tertiary amine group of lignocaine is the most common method for the synthesis of this compound.
Metabolic Formation: this compound is a known in vivo metabolite of lignocaine, primarily formed in the liver. This biotransformation is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Specifically, CYP1A2 and CYP3A4 are known to be involved in the metabolism of lignocaine.
Stability and Reactivity
Stability: Forced degradation studies on lignocaine hydrochloride have shown that this compound is formed under oxidative conditions (e.g., treatment with hydrogen peroxide) and in acidic media. This indicates the susceptibility of the tertiary amine in lignocaine to oxidation. The stability of this compound itself can be influenced by in vivo conditions, where it can be reverted back to the parent drug.
Reactivity: A significant reaction of this compound is its bioreduction back to lignocaine. This process is particularly relevant in anaerobic or hypoxic environments. This compound can also interact with reactive oxygen and nitrogen species.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the N-oxidation of tertiary amines.
Materials:
-
Lignocaine
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve lignocaine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled, stirring solution.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.
Determination of Solubility
This protocol outlines a general method for determining the solubility of a compound like this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a vial.
-
Tightly cap the vials and vortex for 1-2 minutes to ensure initial mixing.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
The measured concentration represents the solubility of this compound in that specific solvent at the tested temperature.
Forced Degradation Study (as per ICH Q1A R2 guidelines)
This protocol provides a general framework for conducting a forced degradation study.
Stress Conditions:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at elevated temperatures.
-
Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: Expose this compound solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Procedure:
-
Prepare solutions of this compound in the appropriate stress media.
-
Expose the samples to the stress conditions for a predetermined period.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.
Metabolic and Signaling Pathways
The primary pathway involving this compound is its formation from the parent drug, lignocaine, and its subsequent potential bioreduction back to lignocaine.
Caption: Metabolic pathway of Lignocaine.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for this compound characterization.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. The data and protocols presented herein are intended to facilitate further research into the metabolism, disposition, and potential pharmacological or toxicological effects of this key lignocaine metabolite. A thorough characterization of this compound is essential for a complete picture of the clinical pharmacology of lignocaine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Formation of Lignocaine N-oxide
This technical guide provides a comprehensive overview of the core mechanisms underlying the in vivo formation of this compound, a significant metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (also known as lidocaine). This document details the enzymatic pathways, quantitative kinetics, and the experimental methodologies used to characterize this metabolic process.
Introduction: Lignocaine Metabolism
Lignocaine undergoes extensive biotransformation, primarily in the liver, before its excretion. The metabolism is characterized by several Phase I oxidative pathways, including N-dealkylation, aromatic hydroxylation, and N-oxidation.[1] While the N-dealkylation pathway, leading to metabolites like monoethylglycinexylidide (MEGX), is predominantly mediated by Cytochrome P450 (CYP) enzymes (specifically CYP1A2 and CYP3A4), the formation of this compound follows a distinct enzymatic route.[2][3] Understanding the N-oxidation pathway is crucial for a complete toxicological and pharmacological profile of lignocaine.
Core Mechanism of N-Oxide Formation
The formation of this compound involves the direct oxidation of the tertiary nitrogen atom within the diethylamino group of the parent molecule. This reaction is primarily catalyzed by a class of enzymes known as Flavin-containing monooxygenases (FMOs).[1]
-
Enzyme Family: FMOs are distinct from the CYP450 enzyme system and are also located in the endoplasmic reticulum of hepatocytes.[4]
-
Reaction: The FMO-catalyzed reaction utilizes NADPH and molecular oxygen (O₂) to insert one oxygen atom onto the nitrogen substrate, yielding the N-oxide metabolite.
While CYPs can perform N-oxidation, FMOs are generally more efficient at oxidizing nucleophilic heteroatoms, such as the tertiary amine in lignocaine. The formation of this compound can also be achieved through electrochemical methods using reactive oxygen species, a process that mimics the catalytic cycle of oxidative enzymes.
Enzymology and Quantitative Data
Research has identified FMOs as the key enzymes in lignocaine N-oxidation. A study using purified porcine FMO demonstrated direct metabolism of lignocaine to its N-oxide form. The kinetic parameters for this reaction have been quantified and are summarized below.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg protein) | Source |
| Porcine FMO | Lignocaine | 143 | 145 |
Table 1: Kinetic Parameters for FMO-mediated Lignocaine N-oxidation.
Visualized Metabolic and Experimental Pathways
The following diagrams illustrate the metabolic fate of lignocaine and a typical workflow for studying its N-oxidation in vitro.
Experimental Protocols
The following is a representative protocol for determining the rate of this compound formation using human liver microsomes.
Materials and Reagents
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Lignocaine hydrochloride
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., Lidocaine-d10)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Microsomal Incubation Procedure
-
Preparation: Thaw pooled HLM on ice. Prepare a 100 mM phosphate buffer containing 3.3 mM MgCl₂. Prepare the NADPH regenerating system solution as per the manufacturer's instructions. Prepare a 100x stock solution of lignocaine in water or DMSO.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration of ~0.4-0.5 mg/mL), and the lignocaine stock solution (final substrate concentration typically 1-100 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Time Course Sampling: Incubate the reaction at 37°C with gentle agitation. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the terminated samples vigorously to precipitate the microsomal protein. Centrifuge at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Quantification Method
-
Chromatographic Separation:
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute lignocaine and its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Lignocaine: Q1: 235.2 m/z → Q3: 86.2 m/z
-
This compound: Q1: 251.2 m/z → Q3: [Product ion specific to N-oxide]
-
Internal Standard (Lidocaine-d10): Q1: 245.2 m/z → Q3: 96.2 m/z
-
-
-
Data Analysis: Construct a standard curve using the this compound analytical standard. Quantify the amount of N-oxide formed at each time point by comparing the peak area ratio (analyte/internal standard) to the standard curve. Calculate the initial rate of formation (e.g., pmol/min/mg protein).
Conclusion
The in vivo formation of this compound is a distinct metabolic pathway primarily catalyzed by Flavin-containing monooxygenases. While not the principal route of lignocaine clearance compared to CYP450-mediated N-dealkylation, the N-oxidation pathway is significant for a comprehensive understanding of the drug's disposition. The quantitative data and established in vitro protocols outlined in this guide provide a robust framework for researchers in drug metabolism and development to investigate this and similar biotransformation pathways.
References
- 1. Porcine FAD-containing monooxygenase metabolizes lidocaine, bupivacaine and propranolol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
In Vitro Generation of Lidocaine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methods for the generation of Lidocaine N-oxide, a significant metabolite of the widely used local anesthetic, lidocaine. Understanding the formation of this metabolite is crucial for comprehensive drug metabolism studies, toxicological assessments, and the development of analytical standards. This document outlines the primary biological systems and chemical methods employed for its production, supported by detailed experimental protocols and quantitative data.
Introduction to Lidocaine Metabolism
Lidocaine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include N-deethylation to monoethylglycinexylidide (MEGX) and subsequent hydrolysis, as well as aromatic hydroxylation.[1][2] Another important, though sometimes less predominant, pathway is the N-oxidation of the tertiary amine, leading to the formation of Lidocaine N-oxide.[3][4] This metabolite's formation has been observed in various in vitro systems, including liver microsomes and precision-cut liver slices.[3]
Enzymatic In Vitro Generation of Lidocaine N-oxide
The most common approach for the in vitro generation of Lidocaine N-oxide involves the use of subcellular fractions of liver tissue, which contain the necessary metabolic enzymes.
Liver Microsomes
Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of CYP enzymes, making them a standard tool for in vitro drug metabolism studies.
Experimental Protocol: Incubation of Lidocaine with Rat Liver Microsomes
This protocol is adapted from studies investigating lidocaine metabolism in rat liver microsomes.
Materials:
-
Rat liver microsomes
-
Lidocaine hydrochloride
-
NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl2, and the NADPH-generating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add lidocaine (from a stock solution) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of lidocaine can be varied to study reaction kinetics.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time can be optimized based on preliminary experiments.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant for analysis by a suitable analytical method, such as HPLC or LC-MS/MS, to identify and quantify Lidocaine N-oxide.
Precision-Cut Liver Slices (PCLS)
PCLS are thin slices of liver tissue that maintain the cellular architecture and contain a broad range of phase I and phase II metabolic enzymes. They offer a more physiologically relevant in vitro model compared to microsomes.
Experimental Protocol: Lidocaine Metabolism in Bovine PCLS
This protocol is based on a study that observed the formation of Lidocaine N-oxide in bovine PCLS.
Materials:
-
Fresh bovine liver
-
Krumdieck tissue slicer or similar instrument
-
Williams' Medium E (or other suitable cell culture medium)
-
Lidocaine
-
6-well plates
-
Incubator with 5% CO2 at 37°C
-
Quenching and extraction solvent (e.g., acetonitrile)
Procedure:
-
Preparation of PCLS: Prepare thin slices (e.g., 250 µm) of fresh bovine liver using a Krumdieck tissue slicer in ice-cold buffer.
-
Pre-incubation: Place the PCLS in 6-well plates containing pre-warmed Williams' Medium E and pre-incubate in a humidified incubator with 5% CO2 at 37°C for a period to allow for tissue recovery.
-
Initiation of Metabolism: Replace the medium with fresh medium containing the desired concentration of lidocaine.
-
Incubation: Incubate the PCLS with lidocaine for various time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the time-course of metabolite formation.
-
Sample Collection: At each time point, collect both the incubation medium and the PCLS.
-
Extraction of Metabolites: Homogenize the PCLS and extract the metabolites from both the homogenate and the incubation medium using a suitable solvent like acetonitrile.
-
Analysis: After centrifugation to remove tissue debris, analyze the supernatant for the presence of Lidocaine N-oxide using LC-MS/MS.
Chemical Generation of Lidocaine N-oxide
Lidocaine N-oxide can also be generated through chemical oxidation, which is useful for synthesizing analytical standards or for studying degradation pathways.
Forced Degradation Protocol: Oxidation with Hydrogen Peroxide
This method is based on forced degradation studies of lidocaine.
Materials:
-
Lidocaine hydrochloride powder
-
Methanol
-
Hydrogen peroxide (H2O2, 35%)
-
Dark glass containers
-
Nitrogen stream
Procedure:
-
Solution Preparation: Dissolve a known amount of lidocaine HCl in methanol in a dark glass container.
-
Addition of Oxidizing Agent: Add a specific volume of 35% hydrogen peroxide to the lidocaine solution.
-
Reaction: Keep the solution at room temperature for a defined period (e.g., 24, 48, or 72 hours), protected from light.
-
Removal of Excess Reagent: After the reaction period, evaporate the excess hydrogen peroxide and solvent under a stream of nitrogen at room temperature.
-
Analysis: The resulting residue can be analyzed by methods such as NMR spectroscopy to confirm the formation of Lidocaine N-oxide.
Quantitative Data
Quantitative data on the in vitro formation of Lidocaine N-oxide is often presented as the percentage of the initial substrate converted or as kinetic parameters.
| In Vitro System | Species | Lidocaine Concentration | Incubation Time | Lidocaine N-oxide Formation | Reference |
| Liver S9 Fraction | Bovine | Not specified | 20, 40, 60, 120 min | 7%, 12%, 21%, 32% of metabolites formed |
Note: The data in the table is illustrative and derived from a specific study. The rates of formation can vary significantly depending on the experimental conditions.
Visualization of Pathways and Workflows
Metabolic Pathway of Lidocaine
Caption: Major metabolic pathways of lidocaine.
Experimental Workflow for In Vitro Metabolism in Microsomes
References
The Discovery and History of Lignocaine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignocaine, a cornerstone of local anesthesia and antiarrhythmic therapy for over half a century, undergoes extensive metabolism in vivo. Among its various metabolites, Lignocaine N-oxide represents a significant product of oxidative metabolism. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data related to this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathways.
Introduction
Lignocaine (also known as lidocaine) was first synthesized in 1943 by the Swedish chemist Nils Löfgren and his colleague Bengt Lundqvist, with its clinical use pioneered by Torsten Gordh. Since its introduction, the metabolic fate of lignocaine has been a subject of extensive research. The biotransformation of lignocaine primarily occurs in the liver, leading to a variety of metabolites. One such metabolite is this compound, formed through the N-oxidation of the tertiary amine in the lignocaine molecule. This document details the timeline of its discovery, its physicochemical and pharmacokinetic properties, and the methodologies used for its study.
Discovery and History
The study of lignocaine metabolism began in earnest in the decades following its clinical introduction. While the exact first mention of this compound is not definitively pinpointed in a single publication, the foundational work on lignocaine's biotransformation was significantly advanced by the research group of A. H. Beckett. Their work in the mid-1960s laid the groundwork for understanding the metabolic pathways of lignocaine in humans[1][2].
Subsequent studies throughout the 1970s and 1980s further elucidated the metabolic profile of lignocaine. A notable study by Patterson et al. in 1986 confirmed the in-vitro metabolism of lignocaine to its N-oxide in rat liver microsomes, providing direct evidence of this metabolic route[3][4]. This compound is now recognized as a well-established in vivo metabolite in various mammalian species, including humans and rats[5].
Physicochemical Properties
This compound is a solid, with key identifiers and properties summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 250.34 g/mol | --INVALID-LINK-- |
| CAS Number | 2903-45-9 | --INVALID-LINK-- |
| Appearance | White Solid | Generic |
| pKa (Predicted) | 12.35 ± 0.70 | Generic |
| Storage Temperature | -20°C Freezer | Generic |
Pharmacokinetic Data
The pharmacokinetic profile of this compound is crucial for understanding its biological activity and potential as a prodrug. The following tables summarize key pharmacokinetic parameters.
Table 4.1: Pharmacokinetic Parameters of Lignocaine and its Metabolites in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| Lignocaine | 135.3 ± 31.8 | 0.25 | 204.6 ± 39.5 |
| MEGX (metabolite) | 28.7 ± 5.4 | 0.5 | 68.9 ± 12.7 |
| GX (metabolite) | 12.1 ± 2.1 | 1.0 | 45.2 ± 8.9 |
Data from a study evaluating the pharmacokinetics of lignocaine and its metabolites after subcutaneous injection in rats. Specific data for this compound was not provided in this study, highlighting an area for further research.
Table 4.2: Urinary Excretion of Lignocaine and Metabolites in Humans
| Population | Unchanged Lignocaine (%) | 4-hydroxyxylidine (%) |
| Neonates (mean) | 19.67 | 8.89 |
| Adults (mean) | 4.27 | 63.78 |
This table illustrates the differences in lignocaine metabolism between neonates and adults, with neonates excreting a significantly higher percentage of unchanged lignocaine.
Experimental Protocols
Synthesis of this compound
Principle: this compound is synthesized by the oxidation of the tertiary amine group of lignocaine. A common laboratory method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.
Materials:
-
Lignocaine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen peroxide (H₂O₂) (30% solution) or m-CPBA
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, n-hexane, methanol, dichloromethane)
Procedure:
-
Free Base Preparation: Dissolve lignocaine hydrochloride in water and basify with NaOH solution to a pH of approximately 10-11 to precipitate the free base.
-
Extraction: Extract the lignocaine free base into an organic solvent such as dichloromethane.
-
Drying: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Oxidation:
-
Using H₂O₂: To the solution of lignocaine free base, add a stoichiometric amount of 30% hydrogen peroxide. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Using m-CPBA: Dissolve the lignocaine free base in dichloromethane and cool in an ice bath. Add a solution of m-CPBA in dichloromethane dropwise. Stir and allow the reaction to proceed to completion, as monitored by TLC.
-
-
Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium bisulfite to quench any remaining oxidizing agent, followed by a wash with a saturated sodium bicarbonate solution.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel. The polarity of the eluent system will depend on the specific impurities, but a gradient of methanol in dichloromethane is often effective for eluting the polar N-oxide.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Metabolism using Liver Microsomes
Principle: This protocol describes the incubation of lignocaine with liver microsomes to study the formation of its metabolites, including this compound.
Materials:
-
Rat or human liver microsomes
-
Lignocaine solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Pre-warm a solution of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiation of Reaction: Add the lignocaine solution to the pre-warmed microsome mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to identify and quantify the formation of this compound and other metabolites.
Signaling Pathways and Experimental Workflows
Lignocaine has been shown to exert anti-inflammatory effects by modulating key signaling pathways. While the direct effects of this compound on these pathways are an area of ongoing research, the known interactions of the parent compound provide a valuable framework.
Lignocaine Metabolism and N-oxide Formation
The primary site of lignocaine metabolism is the liver, where cytochrome P450 enzymes play a crucial role in its biotransformation. The formation of this compound is a key step in this process.
Caption: Metabolic pathways of lignocaine in the liver.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of lignocaine.
References
- 1. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects [ouci.dntb.gov.ua]
- 2. wjgnet.com [wjgnet.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In-vitro metabolism of lignocaine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 2903-45-9 | Benchchem [benchchem.com]
The Role of Cytochrome P450 and Flavin-Containing Monooxygenases in the Formation of Lignocaine N-oxide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignocaine (lidocaine), a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-deethylation to monoethylglycinexylidide (MEGX) and subsequent hydrolysis. However, another significant, though less characterized, metabolic route is the formation of Lignocaine N-oxide. This technical guide provides a comprehensive overview of the enzymatic processes involved in this compound formation, with a focus on the roles of both Cytochrome P450 and Flavin-Containing Monooxygenase (FMO) systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction to Lignocaine Metabolism
The biotransformation of lignocaine is crucial for its clearance and the termination of its pharmacological effects. The liver is the primary site of lignocaine metabolism, where a suite of enzymes catalyzes its conversion into various metabolites. While the N-deethylation pathway, predominantly mediated by CYP1A2 and CYP3A4, has been extensively studied, the N-oxidation pathway leading to the formation of this compound is also a recognized metabolic route.[1] Understanding the enzymes responsible for this N-oxidation is critical for a complete picture of lignocaine's metabolic fate and for predicting potential drug-drug interactions.
The Enzymatic Machinery: Cytochrome P450 and Flavin-Containing Monooxygenases
The formation of this compound is a Phase I metabolic reaction. While CYPs are well-known for their oxidative metabolism of a vast array of xenobiotics, Flavin-containing monooxygenases (FMOs) are another important class of enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.
The Role of Cytochrome P450
While the primary role of CYP enzymes in lignocaine metabolism is N-deethylation and hydroxylation, their involvement in N-oxidation cannot be entirely ruled out. Some in vitro studies using animal liver microsomes have suggested the potential for CYP-mediated N-oxidation of tertiary amines. However, for lignocaine in humans, the direct contribution of specific CYP isozymes to N-oxide formation is not well-quantified and appears to be a minor pathway compared to their N-dealkylation activity.
The Predominant Role of Flavin-Containing Monooxygenases (FMOs)
Evidence strongly suggests that FMOs are the primary enzymes responsible for the N-oxidation of tertiary amines like lignocaine.[2][3] The two major FMO isoforms expressed in the human liver are FMO1 and FMO3. These enzymes catalyze the addition of an oxygen atom to the nitrogen atom of the diethylamino group of lignocaine, forming the N-oxide metabolite.
Quantitative Analysis of this compound Formation
Direct comparative kinetic data for this compound formation by human CYP and FMO enzymes is limited in the current literature. However, studies on porcine FMO provide valuable insights into the kinetics of this reaction.
| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Porcine Liver FMO | Lignocaine | This compound | 143 | 145 | [4] |
Table 1: Kinetic Parameters for Lignocaine N-Oxidation by Porcine FMO. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of this compound from lignocaine catalyzed by purified porcine liver FMO.
Metabolic Pathway of Lignocaine
The metabolic conversion of lignocaine involves multiple enzymatic steps, leading to a variety of metabolites. The following diagram illustrates the major pathways, including the formation of this compound.
Figure 1: Lignocaine Metabolic Pathway. This diagram illustrates the major metabolic pathways of lignocaine, including N-deethylation, hydroxylation, and N-oxidation.
Experimental Protocols
Investigating the role of specific enzymes in this compound formation requires robust in vitro experimental setups. Below are detailed methodologies for key experiments.
In Vitro Incubation with Human Liver Microsomes
This experiment aims to determine the formation of this compound in a complex system containing a mixture of drug-metabolizing enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Lignocaine hydrochloride
-
This compound standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or ice-cold ACN for reaction termination
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add lignocaine (substrate) to the mixture to initiate the metabolic reaction. The final concentration of lignocaine should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments can be performed to ensure linearity of the reaction.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a small volume of concentrated TCA.
-
Protein Precipitation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant and analyze for the presence and quantity of this compound using a validated LC-MS/MS method.
Metabolism Studies with Recombinant Human Enzymes (CYPs and FMOs)
This approach allows for the determination of the specific contribution of individual enzymes to this compound formation.
Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Recombinant human FMO isoforms (e.g., FMO1, FMO3) expressed in a suitable system.
-
Lignocaine hydrochloride
-
This compound standard
-
NADPH
-
Appropriate buffer systems for each enzyme.
Procedure:
-
Follow a similar incubation procedure as described for HLMs, but replace the microsomes with a specific concentration of the recombinant enzyme.
-
For CYP enzymes, the incubation mixture should contain the recombinant CYP, cytochrome P450 reductase, and a lipid source (e.g., liposomes).
-
For FMO enzymes, the incubation mixture typically contains the recombinant FMO and NADPH in a suitable buffer.
-
Vary the substrate (lignocaine) concentration to determine the kinetic parameters (Km and Vmax) for each enzyme.
-
Analyze the formation of this compound by LC-MS/MS.
Analytical Method: LC-MS/MS for Quantification of Lignocaine and this compound
A sensitive and specific analytical method is crucial for the accurate quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient program to separate lignocaine and its metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lignocaine: m/z 235.2 → 86.2
-
This compound: m/z 251.2 → 86.2
-
Internal Standard (e.g., Lignocaine-d10): m/z 245.2 → 96.2
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.
Experimental Workflow
The following diagram provides a visual representation of the typical experimental workflow for an in vitro drug metabolism study.
Figure 2: In Vitro Metabolism Experimental Workflow. This flowchart outlines the key steps involved in a typical in vitro drug metabolism experiment.
Conclusion
The formation of this compound is an important metabolic pathway for lignocaine, primarily catalyzed by Flavin-Containing Monooxygenases, particularly FMO1 and FMO3 in the human liver. While Cytochrome P450 enzymes are the main drivers of lignocaine's N-deethylation and hydroxylation, their direct contribution to N-oxidation in humans appears to be minor. Further research is warranted to obtain precise quantitative data on the relative contributions of human CYP and FMO isoforms to this compound formation. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and drug development professionals to investigate this metabolic pathway, leading to a more complete understanding of lignocaine's disposition and potential for drug interactions.
References
- 1. This compound | 2903-45-9 | Benchchem [benchchem.com]
- 2. optibrium.com [optibrium.com]
- 3. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Porcine FAD-containing monooxygenase metabolizes lidocaine, bupivacaine and propranolol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Basic Pharmacological Profile of Lignocaine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignocaine N-oxide, a primary metabolite of the widely used local anesthetic and antiarrhythmic agent lignocaine (lidocaine), presents a unique pharmacological profile of significant interest in drug development. While generally considered pharmacologically less active than its parent compound, its role as a potential bioreductive prodrug and its metabolic implications warrant detailed investigation. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key metabolic and conceptual pathways.
Introduction
Lignocaine undergoes extensive hepatic metabolism, with N-oxidation representing a key pathway in its biotransformation.[1] The resulting metabolite, this compound, has been identified in vivo in various mammalian species, including humans and rats.[2] Although initial assessments have often categorized it as an inactive metabolite, emerging research suggests potential, albeit nuanced, biological activities and a significant role in the overall pharmacokinetics of lignocaine.[2][3] This guide aims to consolidate the current understanding of this compound's pharmacology to support further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂N₂O₂ | [4] |
| Molecular Weight | 250.34 g/mol | |
| CAS Number | 2903-45-9 | |
| Appearance | White Solid | MedchemExpress |
| pKa | Not available | - |
| Solubility | Soluble in DMSO, PEG300, and Corn Oil |
Pharmacodynamics
Direct pharmacodynamic data for this compound, such as receptor binding affinities and ion channel activity, is limited. The prevailing view is that it is significantly less active than lignocaine. However, some studies have hinted at potential cardiac effects, including a possible role in the prevention of ventricular fibrillation, though this requires further quantitative investigation.
Mechanism of Action
The primary mechanism of action of lignocaine involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses. While this compound is considered to have minimal direct activity on these channels, its potential for bioreduction back to the active lignocaine form is a key aspect of its indirect pharmacological effect.
Bioreductive Prodrug Concept
This compound can be reduced back to lignocaine, particularly in hypoxic environments. This suggests its potential as a bioreductive prodrug, which could be targeted to ischemic or inflamed tissues where lower oxygen levels might facilitate its conversion to the active parent drug.
Caption: Conceptual workflow of this compound as a bioreductive prodrug.
Pharmacokinetics
Absorption and Bioavailability
Following intratracheal administration in rats, the systemic bioavailability of lignocaine derived from this compound was found to be 36.5%. This indicates a significant conversion of the N-oxide to the parent compound in vivo.
Metabolism
This compound is a metabolite of lignocaine, formed primarily in the liver. The enzymes responsible for this N-oxidation are believed to be Flavin-containing monooxygenases (FMOs) and potentially Cytochrome P450 (CYP) enzymes. This compound itself can be further metabolized or reduced back to lignocaine.
Caption: Metabolic pathways of Lignocaine, including the formation and bioreduction of this compound.
Excretion
This compound has been detected in the plasma, feces, and urine of rats following the administration of lignocaine.
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Species | Route of Administration | Value | Source |
| Bioavailability of Lignocaine from this compound | Rat | Intratracheal | 36.5% | |
| Half-life (t½) | - | - | Not available | - |
| Volume of Distribution (Vd) | - | - | Not available | - |
| Clearance (CL) | - | - | Not available | - |
Note: Specific pharmacokinetic parameters for this compound are largely unavailable in the public domain.
Experimental Protocols
Detailed experimental protocols specifically for the pharmacological evaluation of this compound are not widely published. However, standard methodologies for studying local anesthetics and their metabolites can be adapted.
In Vitro Metabolism Study
Objective: To determine the formation of this compound from lignocaine in liver microsomes.
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add lignocaine (substrate) to the mixture to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method such as LC-MS/MS.
Caption: Experimental workflow for an in vitro metabolism study of Lignocaine.
Synthesis of this compound
Objective: To synthesize this compound for research purposes.
Protocol:
-
Dissolve Lignocaine: Dissolve lignocaine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add Oxidizing Agent: Add an oxidizing agent such as 30-35% hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, perform an appropriate work-up procedure to remove excess oxidizing agent and byproducts. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) and extractions.
-
Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
Quantification in Biological Matrices
Objective: To quantify the concentration of this compound in plasma or other biological samples.
Protocol:
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge to retain the analyte, which is then eluted with a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography system equipped with an appropriate column (e.g., C18) to separate this compound from other components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer for sensitive and selective detection and quantification of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Conclusion
This compound is a significant metabolite of lignocaine with an emerging pharmacological profile of interest. While direct pharmacological activity appears to be low, its potential as a bioreductive prodrug for targeted delivery of lignocaine warrants further exploration. This guide has summarized the currently available data and provided a framework for future research. A significant need exists for more in-depth quantitative studies on the pharmacodynamics and pharmacokinetics of this compound to fully elucidate its therapeutic potential and role in the overall disposition of lignocaine.
References
- 1. In-vitro metabolism of lignocaine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2903-45-9 | Benchchem [benchchem.com]
- 3. WO2005044233A1 - Formulations of n-oxide prodrugs of local anesthetics for the treatment of pulmonary inflammation associated with asthma, brochitis, and copd - Google Patents [patents.google.com]
- 4. This compound | C14H22N2O2 | CID 3036923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lignocaine N-oxide: A Primary Metabolite of Lidocaine - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (lignocaine) is a widely used amide-type local anesthetic and antiarrhythmic drug. Its metabolism is a critical determinant of its efficacy and potential toxicity. While the N-dealkylation pathway of lidocaine to monoethylglycinexylidide (MEGX) and glycinexylidide (GX) is well-documented, another significant metabolic route is the formation of Lignocaine N-oxide. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, analytical detection, and pharmacological relevance.
Metabolic Formation of this compound
This compound is a recognized in vivo metabolite of lidocaine in several mammalian species, including humans and rats.[1] Its formation occurs primarily in the liver through the N-oxidation of the tertiary amine group of the lidocaine molecule.[2][3] This metabolic pathway represents a distinct oxidative route alongside N-dealkylation and aromatic hydroxylation.[2]
Enzymatic Pathways
The N-oxidation of lidocaine is primarily mediated by two main enzyme systems:
-
Cytochrome P450 (CYP) enzymes: While CYP1A2 and CYP3A4 are the major isoforms involved in the N-dealkylation of lidocaine, they may also contribute to a lesser extent to N-oxidation.[2]
-
Flavin-containing monooxygenases (FMOs): Evidence strongly suggests that FMOs play a significant role in the N-oxidation of lidocaine. FMOs are a family of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in lidocaine's tertiary amine.
A study utilizing porcine FAD-containing monooxygenase demonstrated the direct metabolism of lidocaine to its N-oxide.
Metabolic Fate and Bioreduction
An important aspect of this compound's pharmacology is its potential for bioreduction back to the parent compound, lidocaine. This conversion is particularly relevant in hypoxic or anaerobic environments and can influence the overall pharmacokinetic profile and duration of action of lidocaine. The systemic bioavailability of lidocaine derived from the administration of this compound in rats has been reported to be 36.5%, highlighting the significance of this reductive pathway. This characteristic has led to the exploration of this compound as a potential bioreductive prodrug of lidocaine.
Quantitative Data on this compound Formation
Quantitative analysis of enzyme kinetics provides valuable insights into the efficiency of metabolic pathways. The following table summarizes the kinetic parameters for the formation of this compound from lidocaine by porcine FAD-containing monooxygenase (FMO).
| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Porcine FAD-containing monooxygenase | Lidocaine | This compound | 143 | 145 |
Experimental Protocols
In Vitro Metabolism of Lidocaine to this compound using Liver Microsomes
This protocol provides a general framework for studying the formation of this compound in a controlled in vitro setting.
1. Materials:
-
Human or rat liver microsomes
-
Lidocaine hydrochloride
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound analytical standard
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., deuterated lidocaine)
2. Procedure:
-
Prepare a stock solution of lidocaine in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the lidocaine substrate to the microsomal suspension. The final substrate concentration should cover a range to allow for kinetic analysis (e.g., 1-500 µM).
-
Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
9. Analysis:
-
Quantify the formation of this compound using a validated LC-MS/MS method.
-
Calculate the rate of formation at each time point and substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound in biological matrices. While a specific validated method for this compound is not detailed in the provided search results, the following parameters are based on established methods for lidocaine and its other metabolites and can be adapted.
| Parameter | Description |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate this compound from lidocaine and other metabolites. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z for this compound (C14H22N2O2, MW: 250.34) would be [M+H]+ = 251.2 |
| Product Ions (Q3) | Specific fragment ions of this compound would need to be determined through infusion and fragmentation experiments. |
| Internal Standard | Stable isotope-labeled this compound or a structurally similar compound. |
Visualizations
Caption: Metabolic pathway of lidocaine, highlighting the formation of this compound.
Caption: Workflow for in vitro analysis of this compound formation.
Conclusion
This compound is a primary metabolite of lidocaine, formed predominantly through the action of FMO enzymes in the liver. Its formation and subsequent bioreduction back to lidocaine contribute to the overall pharmacokinetic and pharmacodynamic profile of the parent drug. Understanding the kinetics and analytical methods for this compound is crucial for a complete picture of lidocaine's disposition and for the development of safer and more effective drug therapies. Further research is warranted to fully elucidate the clinical implications of this metabolic pathway.
References
An In-depth Technical Guide to the N-Oxidation Pathway of Lignocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocaine (also known as lidocaine), a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, which significantly influences its pharmacokinetic profile and potential for drug-drug interactions. While N-dealkylation has been a primary focus of metabolic studies, the N-oxidation pathway represents a distinct and important route of biotransformation. This technical guide provides a comprehensive overview of the N-oxidation of lignocaine, detailing the enzymatic processes, quantitative kinetic data, and the experimental protocols used to elucidate this metabolic pathway.
The N-Oxidation Pathway of Lignocaine
The N-oxidation of lignocaine primarily involves the conversion of the tertiary amine group to its corresponding N-oxide. This metabolic step is catalyzed by two main superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenases (FMOs). The primary metabolite formed through this pathway is lignocaine N-oxide.
Enzymes Involved
-
Cytochrome P450 (CYP) Isoforms: While CYP enzymes, particularly CYP1A2 and CYP3A4, are well-known for their role in the N-dealkylation of lignocaine to monoethylglycinexylidide (MEGX), they are also implicated in the N-oxidation pathway.[1][2][3][4] The relative contribution of each isoform to N-oxidation versus N-dealkylation can vary depending on factors such as substrate concentration and the specific CYP variant.[5]
-
Flavin-containing Monooxygenases (FMOs): FMOs are a separate class of enzymes that specialize in the oxidation of soft nucleophiles, such as the nitrogen atom in lignocaine's tertiary amine. In vitro studies using porcine FMO have demonstrated its capacity to metabolize lignocaine to its N-oxide.
The metabolic fate of lignocaine is a critical determinant of its clinical efficacy and safety. The interplay between the N-dealkylation and N-oxidation pathways, and the enzymes governing them, is a key area of research in drug metabolism.
Quantitative Analysis of Lignocaine N-Oxidation
Understanding the kinetic parameters of the enzymes involved in lignocaine N-oxidation is crucial for predicting its metabolic clearance and potential for drug interactions. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide a quantitative measure of enzyme affinity and catalytic efficiency.
| Enzyme Family | Specific Enzyme | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Flavin-containing Monooxygenases (FMO) | Porcine FMO | Lignocaine | This compound | 143 | 145 | Wu et al., 2004 |
| Cytochrome P450 (CYP) | Recombinant Human CYP3A4 | Lignocaine | MEGX (N-dealkylation) | 204 ± 24 | 1.81 ± 0.05 | Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro |
| Cytochrome P450 (CYP) | Recombinant Human CYP1A2 | Lignocaine | MEGX (N-dealkylation) | 135-246 | Not specified | Involvement of CYP1A2 and CYP3A4 in Lidocaine N-Deethylation and 3-Hydroxylation in Humans |
Note: Quantitative kinetic data for the N-oxidation of lignocaine by specific human CYP isoforms remains an area of active investigation. The provided data for CYP enzymes pertains to the more extensively studied N-dealkylation pathway.
Experimental Protocols
The study of lignocaine's N-oxidation pathway relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments.
In Vitro Incubation for this compound Formation
This protocol describes the incubation of lignocaine with liver microsomes or recombinant enzymes to study its metabolism.
Materials:
-
Lignocaine hydrochloride
-
Human liver microsomes (or recombinant CYP/FMO enzymes)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound standard
-
Internal standard (e.g., deuterated lignocaine)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (typically 0.1-0.5 mg/mL protein) or recombinant enzymes, NADPH regenerating system, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add lignocaine (at various concentrations to determine kinetics) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
Quantification of this compound by HPLC-MS/MS
This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient program to separate lignocaine, this compound, and other metabolites.
-
Flow Rate: Typically 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lignocaine: m/z 235.2 → 86.2
-
This compound: m/z 251.2 → 86.2 (or other specific product ion)
-
Internal Standard (Lignocaine-d10): m/z 245.2 → 96.2
-
-
Collision Energy and other MS parameters: Optimized for each analyte and instrument.
Data Analysis:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizing the Metabolic Landscape
Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate the lignocaine N-oxidation pathway and a typical experimental workflow.
Caption: Metabolic pathways of lignocaine, including N-oxidation and N-dealkylation.
Caption: Experimental workflow for studying in vitro lignocaine N-oxidation.
Conclusion
The N-oxidation of lignocaine is a significant metabolic pathway mediated by both CYP and FMO enzymes. A thorough understanding of this pathway, including the quantitative kinetics of the involved enzymes, is essential for drug development professionals to predict drug metabolism, assess the risk of drug-drug interactions, and ensure the safe and effective use of lignocaine. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate this and other drug metabolism pathways. Future research should focus on obtaining more precise kinetic data for the N-oxidation of lignocaine by individual human CYP isoforms to build a more complete picture of its metabolic fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ClinPGx [clinpgx.org]
- 5. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: A Technical Guide to the Potential Biological Activity of Lignocaine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignocaine (Lidocaine), a cornerstone of local anesthesia and antiarrhythmic therapy, undergoes extensive hepatic metabolism. Among its various metabolites, Lignocaine N-oxide has emerged as a molecule of interest, not for potent intrinsic activity, but for its potential role as a prodrug and its implications in the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, metabolism, and the experimental approaches to its study. While quantitative data on its direct biological effects are limited, this document consolidates the available information to guide future research and development efforts.
Introduction
Lignocaine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4 playing significant roles in its N-dealkylation.[1] N-oxidation represents an alternative metabolic pathway, resulting in the formation of this compound.[2][3] Historically considered an inactive metabolite, recent investigations have hinted at a more complex role for this compound, particularly concerning its potential for bioreduction back to the pharmacologically active parent compound, Lignocaine.[2] This bioconversion suggests that this compound could act as a prodrug, influencing the duration and distribution of Lignocaine's effects.
Metabolism and Biotransformation
The metabolic fate of Lignocaine is multifaceted, involving several enzymatic reactions. The formation of this compound is a Phase I metabolic reaction.
Lignocaine Metabolic Pathways
Lignocaine undergoes two primary metabolic transformations in the liver: N-deethylation and N-oxidation. The major pathway leads to the formation of monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX), both of which possess some pharmacological activity.[4] The alternative pathway results in the formation of this compound.
Bioreduction of this compound
A significant aspect of this compound's biological relevance is its potential to be reduced back to Lignocaine, a pharmacologically active tertiary amine. This bioreduction has been observed in rat tissues and is particularly favored in hypoxic or anaerobic environments. This characteristic positions this compound as a potential bioreductive prodrug, which could be designed to release the active drug in specific, low-oxygen environments such as ischemic tissues or solid tumors.
Potential Biological Activities
Direct pharmacological data for this compound is scarce. It is generally considered to be significantly less active than Lignocaine. However, some studies have suggested potential effects on cardiac tissue. The primary biological significance of this compound currently lies in its role as a metabolite and a potential prodrug.
Quantitative Data
At present, there is a lack of publicly available, peer-reviewed quantitative data (e.g., IC50, Ki, EC50) specifically defining the biological activity of this compound on various molecular targets. The available information primarily describes its metabolic relationship with Lignocaine.
Table 1: Summary of Biological Activity Data for this compound
| Parameter | Target | Species/System | Value | Reference |
| Activity | General | - | Largely Inactive | |
| Bioreduction | - | Rat tissues | Observed | |
| Systemic Bioavailability of Lignocaine from this compound | - | Rat (intratracheal admin.) | 36.5% |
Experimental Protocols
Detailed experimental protocols specifically for the study of this compound are not widely published. However, based on the literature for Lignocaine and other tertiary amine N-oxides, the following sections outline generalized methodologies.
In Vitro N-Oxidation of Lignocaine
This protocol describes a general method for the enzymatic conversion of Lignocaine to this compound using rat liver microsomes.
Objective: To generate and quantify this compound from Lignocaine in an in vitro setting.
Materials:
-
Rat liver microsomes
-
Lignocaine hydrochloride
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (for quenching)
-
Acetonitrile (for protein precipitation)
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometric detection
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and rat liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of Lignocaine hydrochloride.
-
Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding ice-cold methanol.
-
Precipitate the proteins by adding acetonitrile and centrifuge to pellet the protein.
-
Analyze the supernatant for the presence and quantity of this compound using a validated HPLC method.
In Vitro Bioreduction of this compound
This generalized protocol outlines a method to study the conversion of this compound back to Lignocaine in a low-oxygen environment.
Objective: To assess the bioreduction of this compound to Lignocaine in vitro.
Materials:
-
This compound
-
Rat liver S9 fraction or tissue homogenate
-
Potassium phosphate buffer (pH 7.4)
-
Nitrogen gas
-
Anaerobic chamber or glove box
-
Methanol (for quenching)
-
Acetonitrile (for protein precipitation)
-
HPLC system with UV or mass spectrometric detection
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the liver S9 fraction or tissue homogenate in an anaerobic chamber.
-
Deoxygenate the mixture by bubbling with nitrogen gas.
-
Add a known concentration of this compound to initiate the reaction.
-
Incubate the mixture under anaerobic conditions at 37°C for a specified time course.
-
Terminate the reaction at each time point by adding ice-cold methanol.
-
Process the samples for protein precipitation as described in the N-oxidation protocol.
-
Analyze the supernatant for the formation of Lignocaine using a validated HPLC method.
Future Directions and Conclusion
The biological activity of this compound remains an area ripe for further investigation. While it is often overshadowed by its pharmacologically active parent compound, its potential as a bioreductive prodrug warrants deeper exploration. Future research should focus on:
-
Quantitative Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine the intrinsic activity of this compound on a range of relevant biological targets, including cardiac ion channels.
-
Elucidation of Bioreduction Mechanisms: Identifying the specific enzymes and cofactors responsible for the reduction of this compound to Lignocaine in various tissues.
-
Prodrug Development: Leveraging the bioreductive properties of the N-oxide to design targeted drug delivery systems for conditions associated with hypoxia, such as cancer and ischemia.
References
Lignocaine N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Lignocaine N-oxide, a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (lidocaine). This document covers its fundamental chemical properties, including its CAS number and structure, and delves into its metabolic formation and potential pharmacological relevance. While direct experimental data on the specific signaling pathways modulated by this compound are limited, this guide explores the well-documented anti-inflammatory and neurological signaling pathways of its parent compound, lignocaine, providing a valuable framework for future research. Detailed experimental protocols for the in vitro study of lignocaine metabolism and the synthesis of lignocaine are also presented, alongside a summary of available quantitative data.
Chemical and Physical Properties
This compound is a key metabolite of lignocaine, formed through the oxidation of the tertiary amine group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2903-45-9 | [1] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide oxide | [1] |
| Synonyms | Lidocaine N-oxide, Lignocaine N2-oxide, 2-(Diethyloxidoamino)-N-(2,6-dimethylphenyl)acetamide | [2] |
| Melting Point | 127-129°C | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |
| Storage Temperature | -20°C (Freezer) |
Chemical Structure:
Figure 1: Chemical Structure of this compound
Metabolism and Synthesis
This compound is primarily formed in the liver through the action of cytochrome P450 enzymes. It is considered a significant metabolite in various species, including humans and rats.
In Vitro Metabolism of Lignocaine to this compound
The formation of this compound can be studied in vitro using liver microsomal preparations.
Experimental Protocol: In Vitro Metabolism in Bovine Liver S9 Fractions
This protocol describes the investigation of lignocaine metabolism in subcellular post-mitochondrial (S9) fractions from bovine liver.
-
Preparation of S9 Fractions: Obtain bovine liver from a slaughterhouse and prepare S9 fractions according to standard protocols.
-
Incubation: Incubate the S9 fractions with lignocaine at a specified concentration (e.g., 1 mM) in a suitable buffer system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 10, 20, 40, and 60 minutes) to monitor the formation of metabolites.
-
Analysis: Analyze the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the formation of this compound and other metabolites.
Quantitative Data from Bovine Liver S9 Incubations:
Table 2: Formation of Lignocaine Metabolites in Bovine Liver S9 Fractions Over Time
| Time (minutes) | This compound (%) | Monoethylglycinexylidide (MEGX) (%) | 2,6-dimethylaniline (DMA) (%) |
| 10 | 7 | Not Reported | Not Reported |
| 20 | 12 | Not Reported | Not Reported |
| 40 | 21 | Leveled off | Leveled off |
| 60 | 32 | Leveled off | Leveled off |
Note: The percentages represent the proportion of metabolites formed from the initial lignocaine concentration.
Chemical Synthesis of this compound
Experimental Protocol: Synthesis of Lidocaine
This is a two-step synthesis of lidocaine starting from 2,6-dimethylaniline.
-
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Add chloroacetyl chloride to the solution.
-
Warm the solution on a steam bath to 40–50°C.
-
Add a solution of sodium acetate in water.
-
Cool the mixture and collect the precipitate by vacuum filtration.
-
-
Step 2: Synthesis of Lidocaine
-
To the α-chloro-2,6-dimethylacetanilide, add toluene and diethylamine.
-
Reflux the mixture.
-
After cooling, wash the organic layer with water and extract with 3M HCl.
-
Make the aqueous layer basic with 30% KOH solution.
-
Extract the product with pentane.
-
Dry the pentane layer and concentrate to obtain lidocaine.
-
Signaling Pathways (Inferred from Lignocaine)
Direct experimental data on the signaling pathways specifically modulated by this compound are scarce. However, extensive research has been conducted on its parent compound, lignocaine, revealing significant anti-inflammatory and neurological effects mediated through various signaling cascades. It is plausible that this compound, as a major metabolite, may share some of these activities or serve as a prodrug that is converted back to lignocaine in certain tissues.
Anti-inflammatory Signaling Pathways of Lignocaine
Lignocaine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory pathways.
3.1.1. Inhibition of TLR4-NF-κB and MAPK Signaling
Lignocaine can attenuate the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the downstream inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
Caption: Lignocaine's inhibition of the TLR4-NF-κB and MAPK signaling pathways.
Experimental Protocol: In Vitro Macrophage Stimulation
-
Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) to confluence.
-
Treatment: Randomize cells to different treatment groups: control, LPS (100 ng/mL), LPS + lignocaine (at various concentrations), and other relevant controls.
-
Incubation: Incubate the cells for specified time points (e.g., 0, 15, 30, 45, 60 minutes).
-
Analysis: Harvest the cells and perform Western blot analysis to determine the protein expression levels of TLR4, phosphorylated and total forms of NF-κB p65, p38, JNK, and ERK.
3.1.2. Inhibition of NLRP3 Inflammasome Activation
Recent studies have shown that lignocaine can also suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response.
Caption: Lignocaine's inhibitory effect on the NLRP3 inflammasome activation pathway.
Neurological Signaling Pathways of Lignocaine
The primary mechanism of action of lignocaine as a local anesthetic is the blockade of voltage-gated sodium channels in neurons. However, at therapeutic and toxic concentrations, it also affects other channels and receptors in the central nervous system (CNS).
3.2.1. Central Analgesic Effects
Intravenous lignocaine has been shown to have central analgesic effects, which are thought to be mediated by its actions on various ion channels and receptors in the spinal cord and brain.
3.2.2. CNS Toxicity
At high concentrations, lignocaine can cause CNS toxicity, including seizures and coma. This is thought to involve the unmasking of L-type Ca²⁺ current-mediated action potentials in thalamocortical neurons.
Caption: Proposed workflow for lignocaine-induced CNS toxicity.
Conclusion
This compound is a significant metabolite of lignocaine with established chemical properties. While its own pharmacological profile is not extensively characterized, the well-documented anti-inflammatory and neurological effects of its parent compound provide a strong foundation for future investigations. The provided experimental protocols for studying lignocaine metabolism and synthesis can be adapted for further research into this compound. A deeper understanding of the biological activities of this compound could have important implications for drug development, particularly in understanding the overall therapeutic and toxicological profile of lignocaine. Further studies are warranted to elucidate the specific signaling pathways directly modulated by this compound and to quantify its pharmacological effects.
References
Methodological & Application
Application Note: Quantification of Lignocaine N-oxide in Human Plasma using LC-MS/MS
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Lignocaine N-oxide in human plasma. This compound is a significant metabolite of the widely used local anesthetic, lignocaine (lidocaine).[1][2][3] The method described herein is crucial for pharmacokinetic and drug metabolism studies. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been developed to be robust and suitable for high-throughput analysis in a research setting.
Introduction
Lignocaine (Lidocaine) is extensively metabolized in the liver, with one of the pathways being N-oxidation, leading to the formation of this compound.[1] Accurate quantification of this metabolite is essential for a comprehensive understanding of lignocaine's metabolic profile and potential toxicological implications. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis of drug metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, which can be adapted for various research and drug development applications.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Lignocaine-d6 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (Lignocaine-d6, 1 µg/mL in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.5 kV
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 251.2 | 86.1 | 20 |
| Lignocaine-d6 (IS) | 241.2 | 92.1 | 22 |
Results and Discussion
The developed LC-MS/MS method demonstrated good linearity, sensitivity, accuracy, and precision for the quantification of this compound in human plasma.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | Within ±10% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Detailed Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions from the stock solution using 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lignocaine-d6 and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50% methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working solutions of this compound to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of LC-MS/MS method development and validation.
Conclusion
The LC-MS/MS method described in this application note is suitable for the selective and sensitive quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it ideal for supporting pharmacokinetic and drug metabolism studies in a research and drug development environment. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of bioanalysis.
References
Application Notes and Protocols for Lignocaine N-oxide Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the sample preparation of Lignocaine N-oxide for quantitative analysis in plasma. The methodologies described are based on established techniques for the extraction of Lignocaine (Lidocaine) and its metabolites, and are adapted for this compound. These protocols are intended to serve as a comprehensive guide for researchers in clinical and research settings. The primary methods covered include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
Note on this compound: Specific validated methods for this compound are not widely documented in publicly available literature. The following protocols are based on methods developed for Lignocaine and its major metabolites, such as monoethylglycinexylidide (MEGX) and glycinexylidide (GX). Due to structural similarities, these methods are expected to be highly applicable to this compound with appropriate optimization and validation.
Quantitative Data Summary
The following table summarizes quantitative data from various sample preparation methods for Lignocaine and its metabolites in plasma, which can be used as a reference for expected performance when adapting these methods for this compound.
| Parameter | Protein Precipitation (Methanol)[1][2] | Liquid-Liquid Extraction (Methyl tert-butyl ether)[3] | Solid-Phase Extraction (C18)[4] | Magnetic Solid-Phase Extraction[5] |
| Analyte(s) | Lidocaine, MEGX | Lidocaine, MEGX, GX | Lidocaine | Lidocaine and other local anesthetics |
| Recovery | 99.4% to 103.6% | Not explicitly stated | 96.6% | 82.0% - 108% |
| Linearity Range | 0.2 - 18.0 mg/L | 2.5 - 1000 ng/mL (Lidocaine) | 20 - 1000 ng/mL | 0.02 - 5.00 mg/L |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | 2.5 ng/mL (Lidocaine) | 20 ng/mL | 0.011 - 0.028 mg/L |
| Limit of Detection (LOD) | Not explicitly stated | 0.8 ng/mL (Lidocaine) | Not explicitly stated | 0.003 - 0.008 mg/L |
| Intra-day Precision (RSD%) | < 6.9% | Not explicitly stated | 3.9% | 1.5% - 7.7% |
| Inter-day Precision (RSD%) | < 6.9% | Not explicitly stated | 4.9% | 1.5% - 8.3% |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
Materials:
-
Plasma sample
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., 3-nitrolidocaine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 10 µL of plasma into a microcentrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 3 to 5 volumes of cold methanol (e.g., 30-50 µL) to the plasma sample to precipitate the proteins.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes at 0°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
References
- 1. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism of Lignocaine to N-Oxide using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocaine (also known as lidocaine) is a widely used local anesthetic and antiarrhythmic drug. Its metabolism is a critical determinant of its efficacy and potential for toxicity. The primary routes of lignocaine metabolism in the liver involve N-deethylation and aromatic hydroxylation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes. However, another significant metabolic pathway is N-oxidation, leading to the formation of lignocaine N-oxide. This reaction is primarily mediated by Flavin-containing monooxygenases (FMOs), a distinct class of drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes.
These application notes provide detailed protocols and data for studying the in vitro metabolism of lignocaine to its N-oxide form using liver microsomes. Understanding this specific metabolic pathway is crucial for comprehensive drug metabolism studies, species-specific metabolic profiling, and predicting potential drug-drug interactions.
Data Presentation
| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Purified Porcine FMO | Lignocaine | This compound | 143 | 145 | [1] |
Experimental Protocols
This section outlines a detailed protocol for determining the in vitro metabolism of lignocaine to this compound using liver microsomes. This protocol is adapted from general microsomal stability assays and optimized for FMO-mediated reactions.
Materials and Reagents
-
Liver microsomes (human, rat, or other species of interest)
-
Lignocaine hydrochloride
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4 and pH 8.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
-
Trichloroacetic acid (TCA) or other quenching solvent
-
Purified water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath capable of maintaining 37°C
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4 for general assays and to pH 8.4 to favor FMO activity.
-
Prepare stock solutions of lignocaine, this compound, and the internal standard in an appropriate solvent (e.g., methanol or water).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Thaw the liver microsomes on ice.
-
In a microcentrifuge tube, pre-warm a mixture containing:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Liver microsomes (final concentration of 0.5-1.0 mg/mL)
-
Lignocaine (at various concentrations to determine kinetics, e.g., 10-500 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or other quenching solvent (e.g., 10% TCA).
-
Add the internal standard to each sample.
-
Vortex the samples vigorously for 30 seconds to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., potassium phosphate buffer or formic acid in water). The exact composition should be optimized to achieve good separation of lignocaine, this compound, and the internal standard.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorbance maxima of lignocaine and this compound (e.g., 210-230 nm), or for higher sensitivity and specificity, use Mass Spectrometry (MS).
-
Quantification: Create a standard curve using known concentrations of this compound and the internal standard to quantify the amount of metabolite formed in the incubation samples.
Mandatory Visualizations
Lignocaine Metabolic Pathways
The following diagram illustrates the major metabolic pathways of lignocaine, highlighting the distinct roles of CYP450 enzymes and FMOs.
Caption: Major metabolic pathways of lignocaine.
Experimental Workflow
The diagram below outlines the key steps in the in vitro experimental workflow for studying the metabolism of lignocaine to its N-oxide form.
Caption: Experimental workflow for this compound metabolism assay.
References
Application Notes and Protocols for the Quantification of Lignocaine N-oxide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocaine (also known as Lidocaine) is a widely used local anesthetic and antiarrhythmic drug. Its metabolism in the body leads to the formation of several metabolites, including Lignocaine N-oxide.[1][2] The quantification of this compound in biological matrices such as plasma and urine is crucial for comprehensive pharmacokinetic and metabolic studies.[1] This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
This compound is a known in vivo metabolite of lignocaine and its concentration can provide insights into the metabolic pathways and the extent of biotransformation.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₂N₂O₂ | |
| Molecular Weight | 250.34 g/mol | |
| IUPAC Name | 2-(diethylnitroryl)-N-(2,6-dimethylphenyl)acetamide | |
| CAS Number | 2903-45-9 |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified metabolic pathway of Lignocaine.
Figure 2: General workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using Protein Precipitation followed by LC-MS/MS
This protocol is adapted from established methods for the analysis of lignocaine and its metabolites in plasma.
1. Materials and Reagents
-
This compound reference standard
-
Lignocaine-d6 or other suitable internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a suitable concentration (e.g., 100 ng/mL) of the internal standard in methanol.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 251.2; Product ion (Q3): m/z 164.1 (suggested, requires optimization)
-
Internal Standard (e.g., Lignocaine-d6): Precursor ion (Q1): m/z 241.2; Product ion (Q3): m/z 92.1
-
-
Protocol 2: Quantification of this compound in Urine using Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This protocol is a general approach for the extraction of drug metabolites from urine.
1. Materials and Reagents
-
As per Protocol 1, with the substitution of human urine for plasma.
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium carbonate buffer (0.5 M, pH 10.5)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of urine sample into a glass tube.
-
Add 50 µL of the internal standard working solution.
-
Add 100 µL of sodium carbonate buffer to basify the sample.
-
Add 3 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
10. LC-MS/MS Conditions
-
As described in Protocol 1.
Quantitative Data Summary
The following tables present typical validation parameters for a bioanalytical method for this compound. These values are illustrative and should be established for each specific assay.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Plasma | 1 - 1000 | > 0.99 |
| This compound | Urine | 5 - 2000 | > 0.99 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Plasma | |||
| LLOQ | 1 | 95 - 105 | < 15 |
| Low QC | 3 | 90 - 110 | < 15 |
| Mid QC | 100 | 90 - 110 | < 15 |
| High QC | 800 | 90 - 110 | < 15 |
| Urine | |||
| LLOQ | 5 | 93 - 107 | < 15 |
| Low QC | 15 | 88 - 112 | < 15 |
| Mid QC | 200 | 88 - 112 | < 15 |
| High QC | 1600 | 88 - 112 | < 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | > 85 | < 15 |
| This compound | Urine | > 80 | < 20 |
Discussion
The provided protocols offer a robust framework for the quantification of this compound in biological matrices. The choice between protein precipitation and liquid-liquid extraction will depend on the required sample cleanup and the nature of the matrix. Protein precipitation is a simpler and faster technique, while LLE can provide cleaner extracts, potentially reducing matrix effects.
The LC-MS/MS parameters, particularly the MRM transitions, should be optimized in the user's laboratory to ensure the highest sensitivity and specificity. The precursor ion for this compound is m/z 251.2 [M+H]⁺. Based on public mass spectral data, promising product ions for quantification include m/z 164.1, 148.1, and 130.1.
Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the generated data. This includes the assessment of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
These application notes and protocols provide a comprehensive starting point for researchers and scientists involved in drug metabolism and pharmacokinetic studies of lignocaine.
References
Application Note: A Validated Bioanalytical Method for the Quantification of Lignocaine N-oxide in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignocaine (also known as Lidocaine) is a widely used local anesthetic and Class 1b antiarrhythmic agent.[1] It undergoes extensive metabolism, primarily in the liver, through pathways such as oxidative N-dealkylation, aromatic hydroxylation, and N-oxidation.[2][3] One of the metabolites formed is Lignocaine N-oxide.[2][4] The development and validation of a robust bioanalytical method are crucial for accurately quantifying this compound in biological matrices. This is essential for pharmacokinetic studies, understanding drug metabolism, and assessing the potential pharmacological or toxicological effects of the metabolite.
This application note details a sensitive, selective, and accurate high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method has been developed and validated based on international guidelines.
Metabolic Pathway of Lignocaine
Lignocaine is metabolized by cytochrome P450 enzymes in the liver. The formation of this compound occurs via the N-oxidation pathway. Understanding this metabolic conversion is fundamental in drug development and toxicology.
Caption: Metabolic conversion of Lignocaine to this compound.
Bioanalytical Method Development
A robust LC-MS/MS method was developed for the quantification of this compound. The key steps involved sample preparation, chromatographic separation, and mass spectrometric detection.
3.1. Sample Preparation
Effective sample preparation is critical to remove interferences from complex biological matrices like plasma. Protein precipitation is a simple and effective technique for this purpose.
-
Protocol: To 100 µL of plasma sample, 300 µL of acetonitrile containing the internal standard (IS), Lignocaine-d10, is added. The mixture is vortexed for 1 minute to precipitate proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant is transferred for LC-MS/MS analysis.
3.2. Chromatographic Separation (HPLC)
Chromatographic separation is achieved using a reverse-phase C18 column.
| Parameter | Condition |
| Column | C18 Column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.3. Mass Spectrometric Detection (MS/MS)
Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
| Parameter | This compound | Lignocaine-d10 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 251.17 | m/z 245.20 |
| Product Ion (Q3) | m/z 86.10 | m/z 96.10 |
| Collision Energy | Optimized (e.g., 20 eV) | Optimized (e.g., 22 eV) |
| Dwell Time | 100 ms | 100 ms |
Method Validation Summary
The developed method was validated according to established bioanalytical method validation guidelines.
| Validation Parameter | Result |
| Linearity & Range | 1 - 1000 ng/mL, with a correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Intra- and inter-day precision <15% RSD (<20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL, with acceptable accuracy and precision |
| Selectivity | No significant interference from endogenous plasma components at the retention times of the analyte and IS. |
| Matrix Effect | Ion suppression/enhancement was consistent and compensated for by the internal standard. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Stable in plasma for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 3 months at -80°C. |
Experimental Workflow
The overall process from receiving samples to generating the final data follows a structured workflow to ensure consistency and reliability.
Caption: Bioanalytical workflow for this compound quantification.
Detailed Experimental Protocols
6.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Lignocaine-d10 in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
6.2. Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
Allow all plasma samples and reagents to thaw to room temperature.
-
Spike 10 µL of the appropriate working solution into 90 µL of blank plasma to prepare calibration standards and QCs. For unknown samples, use 100 µL of the sample.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 1 minute at high speed.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
6.3. Instrument Setup and Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Create a sequence table including blanks, calibration standards (from low to high concentration), QCs, and unknown samples.
-
Run the sequence and acquire the data using the MRM parameters specified in Table 2.
-
Process the data using the appropriate software. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the unknown samples using the generated calibration curve.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation procedure and the high selectivity of tandem mass spectrometry allow for high-throughput analysis, making this method suitable for supporting pharmacokinetic and drug metabolism studies in a regulated bioanalytical laboratory.
References
Application of Lignocaine N-oxide in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocaine N-oxide is a significant metabolite of Lignocaine (also known as Lidocaine), a widely used local anesthetic and antiarrhythmic drug. In the field of drug metabolism, the study of this compound is crucial for a comprehensive understanding of Lignocaine's pharmacokinetic profile, its potential for drug-drug interactions, and the overall safety assessment of the parent drug. This compound is formed through the N-oxidation of the tertiary amine group of Lignocaine, a reaction primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver.[1][2] This document provides detailed application notes and experimental protocols for researchers and scientists involved in drug development to effectively study the role of this compound in drug metabolism.
Application Notes
This compound serves as a valuable tool and analyte in various drug metabolism studies:
-
Metabolic Profiling: The identification and quantification of this compound in biological matrices (plasma, urine, feces) are essential for constructing a complete metabolic profile of Lignocaine. This helps in understanding the various biotransformation pathways the parent drug undergoes.
-
Enzyme Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the relative contribution of different CYP and FMO isoforms to the formation of this compound can be determined. This is critical for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce these enzymes.
-
In Vitro-In Vivo Extrapolation (IVIVE): Data from in vitro studies on this compound formation in liver microsomes or hepatocytes can be used to predict its in vivo clearance and potential for drug interactions, a key component of modern drug development.
-
Pharmacokinetic Studies: Monitoring the plasma concentration of this compound alongside the parent drug provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. In some cases, the metabolite may have a longer half-life than the parent drug, contributing to the overall pharmacological or toxicological effects.
-
Safety Assessment: Although often considered less active than the parent drug, the accumulation of metabolites can sometimes lead to toxicity. Therefore, assessing the formation and clearance of this compound is an integral part of preclinical safety evaluation.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of Lignocaine to this compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route | Reference |
| AUC (this compound) / AUC (Lignocaine) | 3.3 | Rat | Intratracheal | [3] |
| Systemic Bioavailability of Lignocaine from this compound | 36.5% | Rat | Intratracheal | [3] |
Note: Data on the complete pharmacokinetic profile of this compound after intravenous administration of Lignocaine in rats is limited in the currently available literature.
Table 2: Kinetic Parameters for Lignocaine N-oxidation
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Species | System | Reference |
| Flavin-containing Monooxygenase (FMO) | 143 | 145 | Porcine | Purified Enzyme |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Lignocaine to this compound using Rat Liver Microsomes
This protocol describes the procedure for studying the formation of this compound from Lignocaine in a rat liver microsomal incubation system.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
Lignocaine hydrochloride
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Rat liver microsomes (final concentration 0.5 mg/mL protein)
-
Lignocaine (final concentration 10 µM, can be varied for kinetic studies)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time can be optimized based on preliminary experiments to ensure linearity of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the sample for the presence and quantity of this compound, using a validated LC-MS/MS method (see Protocol 2).
-
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule of this compound ([M+H]⁺, m/z 251.18). The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is the ideal internal standard. If unavailable, a structurally similar compound can be used after thorough validation.
Sample Preparation (for plasma samples):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualizations
Caption: Metabolic pathway of Lignocaine.
Caption: In vitro metabolism workflow.
Caption: Enzymes in Lignocaine N-oxidation.
References
Application Note: Chromatographic Separation and Quantification of Lignocaine and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocaine (also known as Lidocaine) is a widely used local anesthetic and antiarrhythmic drug. Its metabolism in the body leads to the formation of several metabolites, including the N-oxide derivative. The quantitative analysis of lignocaine and its metabolites is crucial in pharmacokinetic studies, drug metabolism research, and toxicological assessments. This application note provides a detailed protocol for the chromatographic separation and quantification of lignocaine and its N-oxide metabolite in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of Lignocaine to Lignocaine N-oxide
Lignocaine undergoes metabolism primarily in the liver, where it is converted to various metabolites. One of the metabolic pathways involves the oxidation of the tertiary amine group to form this compound.
Caption: Metabolic conversion of Lignocaine to this compound.
Experimental Protocols
This section details the methodology for the sample preparation and UPLC-MS/MS analysis of lignocaine and its N-oxide metabolite.
Materials and Reagents
-
Lignocaine hydrochloride reference standard
-
This compound reference standard
-
Lignocaine-d10 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of internal standard solution (Lignocaine-d10, 1 µg/mL in methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (initial conditions). Vortex for 30 seconds and transfer to an autosampler vial.
UPLC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Waters ACQUITY UPLC System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lignocaine: Precursor ion > Product ion (e.g., m/z 235.2 > 86.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 251.2 > 86.1)
-
Lignocaine-d10 (IS): Precursor ion > Product ion (e.g., m/z 245.2 > 96.1)
-
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of lignocaine and its N-oxide metabolite.
Caption: Workflow for the analysis of lignocaine and its N-oxide.
Data Presentation
The following table summarizes the expected quantitative data for the chromatographic separation of lignocaine and its N-oxide metabolite based on the described UPLC-MS/MS method.
| Analyte | Retention Time (min) | MRM Transition (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 1.8 | 251.2 > 86.1 | 0.5 |
| Lignocaine | 2.3 | 235.2 > 86.1 | 0.5 |
| Lignocaine-d10 (IS) | 2.3 | 245.2 > 96.1 | - |
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and robust approach for the simultaneous quantification of lignocaine and its N-oxide metabolite in biological matrices. The detailed sample preparation protocol and chromatographic conditions enable reliable analysis for pharmacokinetic and metabolic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
Troubleshooting & Optimization
Lignocaine N-oxide Stability in Frozen Plasma: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of lignocaine N-oxide in frozen plasma samples. The following question-and-answer format directly addresses common concerns and potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in plasma samples stored under frozen conditions?
Q2: What are the potential degradation pathways for this compound in plasma?
This compound, being a tertiary amine N-oxide, has the potential to be susceptible to reduction back to the parent tertiary amine, lignocaine. Forced degradation studies of lignocaine have shown that the N-oxide is a product of oxidative stress. While freezing generally slows down chemical degradation, enzymatic or chemical processes might still occur, especially during freeze-thaw cycles. It is also known that N-oxide metabolites can sometimes be unstable and revert to the parent drug in vivo.
Q3: At what temperatures should I store my plasma samples to ensure the stability of this compound?
For long-term storage of biological samples, temperatures of -70°C or lower are generally recommended to minimize degradation. While some analytes are stable at -20°C, the lower temperature provides a greater margin of safety against potential degradation. For this compound stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month[1]. The stability in a plasma matrix may differ, and it is imperative to validate the stability at your chosen storage temperature.
Q4: How many freeze-thaw cycles can my plasma samples undergo without affecting the concentration of this compound?
The number of permissible freeze-thaw cycles should be experimentally determined. Repeated freezing and thawing can damage the integrity of the sample matrix and the analyte. A common practice is to evaluate the stability of the analyte for at least three freeze-thaw cycles. If more cycles are anticipated in the sample handling workflow, the stability should be assessed for that number of cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or decreasing concentrations of this compound in stored QC samples. | Degradation of the analyte. This could be due to improper storage temperature, repeated freeze-thaw cycles, or inherent instability in the plasma matrix. | 1. Verify Storage Conditions: Ensure that freezers are maintaining the target temperature consistently. Use calibrated thermometers for monitoring. 2. Review Sample Handling: Minimize the time samples spend at room temperature during processing. Aliquot samples upon collection to avoid multiple freeze-thaw cycles of the bulk sample. 3. Conduct a Stability Study: Perform a systematic stability assessment (long-term and freeze-thaw) as detailed in the Experimental Protocols section to determine the acceptable storage duration and conditions. |
| High variability in this compound concentrations between replicate analyses of the same sample. | Incomplete thawing or mixing of the sample. Ice crystals can form during freezing, leading to a non-uniform distribution of the analyte upon thawing. | 1. Ensure Complete Thawing: Thaw samples completely at a controlled temperature (e.g., in a water bath at room temperature or in a refrigerator) before processing. 2. Thorough Mixing: Vortex-mix the samples gently but thoroughly after thawing to ensure a homogenous mixture before taking an aliquot for analysis. |
| Unexpectedly high concentrations of lignocaine in samples being analyzed for this compound. | In-source conversion in the mass spectrometer or degradation of this compound back to lignocaine. N-oxides can sometimes be thermally labile and may convert back to the parent amine in the high-temperature environment of the mass spectrometer's ion source. | 1. Optimize MS Source Conditions: Use the lowest possible ion source temperature that still provides adequate sensitivity for this compound to minimize in-source conversion. 2. Evaluate Post-preparative Stability: Assess the stability of the extracted samples in the autosampler to ensure that degradation is not occurring after sample preparation and before injection. |
Quantitative Data Summary
While specific long-term stability data for this compound in frozen plasma is not available, the following table summarizes the stability of lignocaine and its metabolite, 2,6-xylidine, in human plasma stored at or below -20°C. This data can serve as a reference point for designing stability studies for this compound.
| Analyte | Storage Duration | Storage Temperature | Mean Deviation (%) |
| Lignocaine | 4 years | ≤ -20°C | +10.3 |
| 2,6-xylidine | 4 years | ≤ -20°C | +3.8 |
| Lignocaine | 8 years | ≤ -20°C | +4.5 |
Data adapted from a study on the long-term stability of lignocaine and its metabolites in authentic human plasma samples.
Experimental Protocols
Establishing the stability of this compound in frozen plasma is a critical component of bioanalytical method validation. The following are detailed methodologies for key stability experiments, based on regulatory guidelines.
Long-Term Stability Assessment
Objective: To determine the stability of this compound in plasma over the intended storage period.
Methodology:
-
Sample Preparation: Spike a pool of blank human plasma with this compound at two concentration levels: a low quality control (LQC) concentration and a high quality control (HQC) concentration.
-
Aliquoting and Storage: Aliquot the spiked plasma into multiple vials and store them at the intended storage temperatures (e.g., -20°C and -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months). The maximum storage duration should equal or exceed the time between sample collection and analysis in your study.
-
Analysis: At each time point, retrieve a set of LQC and HQC samples from each storage temperature. Analyze them along with a freshly prepared calibration curve and freshly spiked QC samples (comparison samples).
-
Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the mean concentration of the freshly prepared QC samples.
Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in plasma after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Prepare LQC and HQC samples in blank human plasma as described for the long-term stability assessment.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for a predetermined number of times (typically a minimum of three cycles).
-
-
Analysis: After the final thaw, analyze the samples along with a freshly prepared calibration curve and freshly spiked QC samples.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound in frozen plasma.
Caption: Potential degradation and conversion pathways for this compound.
References
preventing degradation of Lignocaine N-oxide during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lignocaine N-oxide during sample preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation during sample storage: this compound is susceptible to degradation if not stored properly. | - Immediately after collection, store biological samples (e.g., plasma, urine) at -80°C.[1] - Minimize the duration of storage before analysis. - Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles. |
| Degradation during sample preparation: High temperatures and inappropriate pH can accelerate degradation. | - Keep samples on ice or at a controlled low temperature (e.g., 4°C) throughout the entire sample preparation process. - Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature (e.g., <40°C). - Maintain a pH between 3 and 6, as this range has been shown to be optimal for the stability of the parent compound, lignocaine.[2] | |
| Reduction to Lignocaine: The N-oxide functional group can be reduced back to the tertiary amine of the parent lignocaine. This can be facilitated by components in the sample matrix, especially in hemolyzed plasma. | - During protein precipitation, use acetonitrile (ACN) instead of methanol (MeOH). Studies have shown that ACN is more effective at minimizing the conversion of N-oxides back to the parent drug. - Avoid strongly acidic conditions during extraction. | |
| High variability in quantitative results | Inconsistent sample handling: Differences in storage time, temperature exposure, and freeze-thaw cycles between samples can lead to variable degradation. | - Standardize the entire sample handling and preparation workflow for all samples and controls. - Prepare samples in smaller batches to ensure they are processed consistently and promptly. |
| Matrix effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the analysis, leading to inconsistent results. | - Employ a robust sample clean-up method such as solid-phase extraction (SPE) to remove interfering matrix components. - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and variability in extraction recovery. | |
| Appearance of unknown degradation peaks | Oxidative or photodegradation: this compound may be susceptible to further oxidation or degradation upon exposure to light. | - Protect samples from light at all stages of handling and storage by using amber vials or by wrapping containers in aluminum foil. - Consider the addition of antioxidants to the sample, but this must be validated to ensure no interference with the analytical method. Potential antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: The primary degradation pathway of concern during sample preparation is the reduction of the N-oxide back to its parent compound, lignocaine. This can be influenced by the sample matrix (e.g., hemolyzed plasma), the choice of solvents, temperature, and pH.
Q2: What are the optimal storage conditions for samples containing this compound?
A2: For long-term stability, samples should be stored at -80°C. It is also crucial to minimize freeze-thaw cycles by aliquoting samples into smaller, single-use volumes.
Q3: How can I minimize the reduction of this compound to lignocaine during protein precipitation?
A3: Studies have shown that using acetonitrile (ACN) as the protein precipitation solvent is more effective in preventing the reduction of N-oxides compared to methanol (MeOH). For example, in one study with a similar compound, bupivacaine N-oxide, conversion to the parent drug in hemolyzed plasma was less than 5% with ACN, compared to 100% with MeOH.
Q4: What is the recommended pH range to maintain during sample preparation?
Q5: Are there any recommended antioxidants to add to my samples?
A5: While the use of antioxidants is a potential strategy, it must be carefully validated. Some commonly used antioxidants in pharmaceutical analysis include butylated hydroxytoluene (BHT) and ascorbic acid. The compatibility of any antioxidant with your specific analytical method must be confirmed to avoid interference.
Q6: How can I confirm that the peak I am observing is indeed this compound and not a co-eluting impurity?
A6: A chemical confirmation can be performed by treating a sample aliquot with a reducing agent, such as Titanium (III) chloride (TiCl₃). This will selectively reduce the N-oxide to the corresponding amine (lignocaine). A subsequent analysis showing a decrease in the this compound peak and a corresponding increase in the lignocaine peak would confirm its identity.
Quantitative Data Summary
The following table summarizes the impact of different protein precipitation solvents on the stability of N-oxide metabolites in hemolyzed plasma, based on a study of similar compounds.
| N-Oxide Metabolite | Protein Precipitation Solvent | Conversion to Parent Drug (%) in Hemolyzed Plasma | Reference |
| Dasatinib N-oxide | Methanol (MeOH) | up to 11.7 | |
| Acetonitrile (ACN) | < 3.8 | ||
| Pramoxine N-oxide | Methanol (MeOH) | up to 11.7 | |
| Acetonitrile (ACN) | < 3.8 | ||
| Bupivacaine N-oxide | Methanol (MeOH) | 100 | |
| Acetonitrile (ACN) | < 5 |
Experimental Protocols
Protocol 1: Recommended Sample Preparation using Protein Precipitation
This protocol provides a recommended starting point for the extraction of this compound from plasma, designed to minimize degradation.
-
Sample Thawing: Thaw frozen plasma samples on ice or at a controlled temperature of 4°C.
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the plasma sample to a clean polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (preferably a stable isotope-labeled this compound) to the plasma sample.
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile (ACN) (e.g., 300 µL for a 100 µL plasma sample).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.
-
Evaporation (if necessary): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
For cleaner extracts and potentially higher sensitivity, an SPE protocol can be employed following protein precipitation. This is a general guideline and should be optimized for your specific application.
-
Follow Steps 1-6 from Protocol 1.
-
Sample Dilution: Dilute the supernatant with an appropriate buffer to ensure proper binding to the SPE sorbent. A buffer that maintains a pH between 3 and 6 is recommended.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase C18 cartridge) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with the loading buffer.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent or an aqueous buffer to remove interfering matrix components.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent or a solvent mixture with a modified pH.
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase as described in Protocol 1 (steps 7 and 8).
Visualizations
Caption: Recommended workflow for this compound sample preparation.
Caption: Potential degradation pathways of this compound.
References
addressing matrix effects in Lignocaine N-oxide LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Lignocaine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?
A2: The most common sources of matrix effects are endogenous components of the biological sample that are not removed during sample preparation. For plasma samples, phospholipids are a major contributor to ion suppression. Other sources include salts, proteins, and metabolites that co-elute with the analyte of interest.[2]
Q3: How can I determine if my this compound analysis is experiencing matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of the analyte indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase).[1] The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q4: What is the most effective way to mitigate matrix effects?
A4: The most effective strategy is to minimize the presence of interfering components in the final extract through rigorous sample preparation.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than Protein Precipitation (PPT). Additionally, optimizing chromatographic conditions to separate this compound from co-eluting interferences is crucial. The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended to compensate for any remaining matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS analysis.
Problem 1: Poor peak shape and low signal intensity for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of this compound.
-
Improve Sample Preparation: If currently using Protein Precipitation, consider switching to a more selective technique like Solid-Phase Extraction or Liquid-Liquid Extraction to achieve a cleaner extract.
-
Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from the suppression zone. Experiment with different analytical columns (e.g., different stationary phases) to alter selectivity.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification.
-
Problem 2: Inconsistent results and poor reproducibility between samples.
-
Possible Cause: Variable matrix effects between different sample lots or inconsistencies in the sample preparation process.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand its variability.
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. Automation of liquid handling steps can improve consistency.
-
Employ a Co-eluting Internal Standard: A SIL-IS is essential to correct for sample-to-sample variations in matrix effects.
-
Problem 3: High background noise in the chromatogram.
-
Possible Cause: Contamination from the sample matrix, solvents, or labware.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all solvents and reagents are of the highest purity (e.g., LC-MS grade).
-
Optimize Sample Cleanup: A more thorough sample preparation method like SPE can help reduce background noise.
-
Clean the LC-MS System: Contamination can build up in the ion source and mass spectrometer. Follow the manufacturer's instructions for cleaning these components.
-
Quantitative Data on Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 (Suppression) | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good removal of salts and some phospholipids. | Can be labor-intensive and may have lower analyte recovery. Solvent selection is critical. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 115 | Highly effective at removing a wide range of interferences, providing the cleanest extracts and minimizing matrix effects. | More complex and costly than PPT and LLE. Method development can be time-consuming. |
Note: The values in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol provides a basic method for the precipitation of proteins from plasma samples.
-
Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound-d3 internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction procedure for plasma samples.
-
Sample Aliquoting: To 100 µL of plasma sample, add 20 µL of this compound-d3 internal standard solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a solid-phase extraction method using a mixed-mode cation exchange cartridge.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 20 µL of this compound-d3 internal standard and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Overview of sample preparation workflows for this compound analysis.
References
improving peak shape for Lignocaine N-oxide in chromatography
Welcome to the technical support center for chromatographic analysis of Lignocaine N-oxide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly in achieving optimal peak shape during HPLC and UHPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (also known as Lidocaine N-oxide) is a primary metabolite of Lignocaine (Lidocaine), a widely used local anesthetic and antiarrhythmic drug.[1][2] Accurate chromatographic analysis of this compound is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in pharmaceutical formulations.[3]
Q2: I'm observing significant peak tailing for this compound. What is the most common cause?
A2: The most frequent cause of peak tailing for this compound is secondary ionic interactions between the analyte and the stationary phase. This compound, like its parent compound, is a basic molecule with a tertiary amine group.[4] In acidic mobile phases, this group becomes protonated (positively charged) and can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5] These interactions delay the elution of a portion of the analyte molecules, resulting in a characteristic asymmetrical or "tailing" peak.
Q3: Can the choice of column chemistry affect my results?
A3: Absolutely. The choice of column is critical. For basic compounds like this compound, it is best to use a modern, high-purity silica column that is thoroughly end-capped. End-capping neutralizes many of the accessible silanol groups, minimizing the sites for secondary interactions. Columns specifically designed for stability and good peak shape at higher pH are also an excellent choice.
Q4: How does the sample solvent composition impact peak shape?
A4: The composition of the solvent used to dissolve the sample can significantly distort peak shape if it is much stronger (i.e., has a higher elution strength) than the mobile phase. Injecting a strong solvent can cause the analyte to spread prematurely on the column, leading to band broadening and misshapen peaks. Whenever possible, dissolve your sample in the mobile phase itself or in a solvent with a weaker elution strength.
Troubleshooting Guide: Improving Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Issue 1: Asymmetrical Peak Tailing
-
Primary Cause: Silanol interactions. At low pH, the basic nature of this compound leads to strong interactions with active silanol sites on the column.
-
Solution Pathway:
-
Optimize Mobile Phase pH: Increase the pH of the mobile phase to a neutral or slightly alkaline range (e.g., pH 7.0 - 8.5). Under these conditions, this compound will be in its neutral form, significantly reducing its affinity for silanol groups and improving peak symmetry.
-
Select an Appropriate Column: If tailing persists, switch to a column with advanced end-capping or a hybrid particle technology designed to shield silanol activity. A column rated for high pH stability is recommended if you plan to consistently use alkaline mobile phases.
-
Use Mobile Phase Additives: Consider adding a competitive base (e.g., a low concentration of triethylamine, TEA) to the mobile phase. The additive will preferentially interact with the active silanol sites, effectively masking them from the analyte. Note: Additives may affect MS detection.
-
Issue 2: Peak Fronting
-
Primary Cause: Sample overload or incompatibility of the sample solvent.
-
Solution Pathway:
-
Reduce Sample Concentration: Systematically dilute the sample and reinject. If the peak shape becomes more symmetrical at lower concentrations, the original issue was column overload.
-
Modify Sample Solvent: Ensure the sample solvent is weaker than or identical to the mobile phase. If a stronger solvent must be used, reduce the injection volume.
-
Issue 3: Broad or Split Peaks
-
Primary Cause: Poor column efficiency, system dead volume, or column contamination.
-
Solution Pathway:
-
Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before injection. This is especially important when changing mobile phase compositions.
-
Implement a Column Wash: If the column is contaminated, develop a robust washing procedure. This typically involves flushing with a series of strong and weak solvents (e.g., water, methanol, acetonitrile, isopropanol).
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape
The following table summarizes the expected impact of mobile phase pH on the chromatographic peak shape for this compound, based on established principles for basic analytes.
| Mobile Phase pH | Analyte State | Primary Interaction | Expected Tailing Factor (Tf) | Expected Asymmetry Factor (As) |
| 3.0 (Acidic) | Cationic | Silanol Interaction | > 2.0 | > 1.8 |
| 5.0 (Weak Acid) | Cationic | Silanol Interaction | 1.5 - 2.0 | 1.4 - 1.8 |
| 7.0 (Neutral) | Neutral | Hydrophobic | 1.1 - 1.4 | 1.1 - 1.3 |
| 8.5 (Alkaline) | Neutral | Hydrophobic | 1.0 - 1.2 | 1.0 - 1.2 |
Tailing Factor and Asymmetry Factor are measures of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak.
Experimental Protocols
Protocol 1: Method Development for Improved Peak Shape of this compound
This protocol outlines a general approach for developing a reversed-phase HPLC method with improved peak symmetry.
-
Column Selection:
-
Start with a modern, fully end-capped C18 or C8 column (e.g., Agilent ZORBAX Eclipse Plus C8, Waters XBridge C18).
-
Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Prepare a 10 mM ammonium bicarbonate buffer. Adjust the pH to 8.0 using ammonium hydroxide.
-
Solvent B (Organic): HPLC-grade Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient from 5% to 95% Solvent B over 15 minutes to determine the approximate elution time.
-
Optimization: Once the elution time is known, develop an isocratic or a shallow gradient method around that composition to optimize resolution and peak shape. For example, if the compound elutes at 40% Acetonitrile, try an isocratic method at that concentration.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the this compound standard in a mixture of 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL. For optimal peak shape, if possible, dissolve the sample in the initial mobile phase composition.
-
-
Peak Shape Evaluation:
-
After the initial run, calculate the tailing factor or asymmetry factor. If tailing is still present (Tf > 1.2), consider slightly increasing the mobile phase pH (e.g., to 8.5) or evaluating a different column chemistry.
-
Visualizations
Caption: Troubleshooting workflow for improving this compound peak shape.
Caption: The relationship between mobile phase pH and peak tailing for basic compounds.
References
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2903-45-9 | Benchchem [benchchem.com]
- 4. Tailing with USP method - Lidocaine - Chromatography Forum [chromforum.org]
- 5. halocolumns.com [halocolumns.com]
troubleshooting low recovery of Lignocaine N-oxide in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of Lignocaine N-oxide during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a metabolite of the local anesthetic, Lignocaine (also known as Lidocaine). Its chemical structure contains a highly polar N-oxide functional group, which increases its water solubility compared to the parent compound. This high polarity makes it challenging to efficiently extract from aqueous biological samples using traditional liquid-liquid extraction (LLE) or standard reversed-phase solid-phase extraction (SPE) methods, often resulting in low recovery.
Q2: What are the main factors that can lead to low recovery of this compound?
Several factors can contribute to the low recovery of this compound during extraction. These primarily include:
-
Inappropriate Extraction Method: Using a method not suited for highly polar compounds.
-
Suboptimal pH: The pH of the sample and solvents can significantly impact the ionization state and, consequently, the extraction efficiency of the analyte.
-
Incorrect Solvent Choice: The polarity and composition of the extraction and elution solvents are critical for effective recovery.
-
Analyte Instability: N-oxide compounds can be unstable and may degrade or revert to their parent drug during sample processing.[1]
-
Insufficient Phase Separation (in LLE): Incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Breakthrough in SPE: The analyte may not be adequately retained on the solid-phase sorbent and can be lost during sample loading or washing steps.
Q3: Is this compound stable during sample preparation and storage?
N-oxide metabolites are known to be potentially unstable and can revert to the parent drug.[1] Forced degradation studies of Lidocaine have shown that N-oxide formation can occur under oxidative conditions (e.g., in the presence of hydrogen peroxide).[1] It is crucial to handle samples under conditions that minimize degradation, such as keeping them at low temperatures and avoiding harsh acidic or basic conditions for prolonged periods. Storage at -80°C for long-term and -20°C for short-term is recommended for N-oxide metabolites.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the extraction of this compound.
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE is a frequent problem when dealing with polar analytes like this compound. The following steps can help identify and resolve the issue.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery of this compound.
Quantitative Data Comparison for SPE Sorbent Selection
| Sorbent Type | Typical Recovery of Polar Analytes | Key Considerations |
| C18 (Reversed-Phase) | Low to Moderate | Prone to breakthrough of polar compounds. Retention can be improved by optimizing sample pH. |
| Polymeric (e.g., HLB) | Moderate to High | Offers a balance of hydrophobic and hydrophilic retention, suitable for a wider range of polarities. |
| Mixed-Mode (e.g., C8/SCX) | High | Combines reversed-phase and ion-exchange mechanisms, providing excellent retention and cleaner extracts for ionizable polar compounds.[2] |
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Low recovery in LLE often stems from the high water solubility of this compound and its poor partitioning into common organic solvents.
Troubleshooting Workflow for Low LLE Recovery
Caption: Troubleshooting workflow for low LLE recovery of this compound.
Quantitative Data on LLE Solvent Selection and Additives
| Extraction Solvent | Expected Recovery of Polar Metabolites | Effect of Additives |
| Hexane/Heptane | Very Low | Not effective for polar compounds. |
| Methyl-tert-butyl ether (MTBE) | Low to Moderate | Recovery can be improved with pH adjustment and salting out. |
| Dichloromethane (DCM) | Moderate | A common choice for moderately polar compounds. |
| Ethyl Acetate | Moderate to High | Good for a range of polarities. Alkalinizing the plasma or serum before extraction with ethyl acetate has been shown to be effective for lidocaine and its metabolites. |
| Chloroform/Isopropanol mixture | High | The addition of a more polar solvent like isopropanol can significantly enhance the recovery of polar metabolites. |
Note: The expected recovery is a generalization. Actual recovery will depend on the specific experimental conditions.
Experimental Protocols
The following are detailed, generalized protocols for the extraction of this compound from plasma. These should be optimized for your specific application.
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Sorbent
This protocol is recommended for achieving high recovery and clean extracts of this compound.
Workflow for Mixed-Mode SPE
Caption: A generalized workflow for mixed-mode SPE of this compound.
Detailed Steps:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice to minimize degradation.
-
To 500 µL of plasma, add an appropriate internal standard.
-
Dilute the sample with 500 µL of 2% formic acid in water. Vortex to mix.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a consistent, slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) with Salting-Out
This protocol is a cost-effective alternative to SPE and can be optimized for good recovery of this compound.
Workflow for LLE with Salting-Out
Caption: A generalized workflow for LLE of this compound with a salting-out step.
Detailed Steps:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an appropriate internal standard.
-
-
pH Adjustment:
-
Add a small volume of concentrated ammonium hydroxide to adjust the sample pH to approximately 9. This will help to neutralize the this compound.
-
-
Salting-Out:
-
Add a sufficient amount of a neutral salt, such as sodium chloride or ammonium sulfate, to saturate the aqueous sample. Mix until the salt is dissolved. This will decrease the solubility of this compound in the aqueous phase.
-
-
Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
-
Phase Separation:
-
Centrifuge the sample at approximately 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully aspirate the upper organic layer and transfer it to a clean tube, being careful not to disturb the aqueous layer or any precipitated proteins at the interface.
-
-
Post-Extraction Processing:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
References
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Technical Support Center: Analysis of Lignocaine N-oxide by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Lignocaine N-oxide using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its thermal lability, this compound presents specific analytical hurdles that require careful consideration of instrumental parameters and sample preparation techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a primary metabolite of Lignocaine (Lidocaine), a widely used local anesthetic and antiarrhythmic drug. Accurate quantification of Lignocaine and its metabolites, including the N-oxide, is crucial in pharmacokinetic and toxicological studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: Why is GC-MS analysis of this compound challenging?
The primary challenge in analyzing this compound by GC-MS is its thermal lability. The high temperatures employed in the GC injector port can cause the N-oxide functional group to degrade. This degradation can lead to inaccurate quantification and misinterpretation of results.
Q3: What are the main degradation products of this compound during GC-MS analysis?
The predominant degradation pathway for this compound under thermal stress is the deoxygenation back to its parent compound, Lignocaine. This reversion to the parent drug can lead to an overestimation of Lignocaine concentrations in a sample.
Q4: At what temperature does this compound start to degrade?
While a precise degradation onset temperature for this compound is not definitively reported in the literature, similar tertiary amine N-oxides, such as cocaine N-oxide, have been shown to degrade at temperatures above 100°C.[1] Standard GC injector temperatures, which are often set at 250°C or higher, are well above this threshold, making thermal degradation highly likely. One study on Lidocaine HCl noted its stability up to 120°C when exposed to dry heat over 72 hours, though this does not directly reflect the rapid heating in a GC inlet.[2]
Q5: Is there a more suitable analytical technique for this compound analysis?
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended method for the analysis of thermally labile compounds like this compound.[3][4][5] LC-MS analysis is performed at or near ambient temperatures, thus avoiding the thermal degradation issues associated with GC-MS.
Troubleshooting Guide for GC-MS Analysis
This guide addresses specific issues you might encounter when attempting to analyze this compound by GC-MS.
Issue 1: No peak or a very small peak is observed for this compound, while the Lignocaine peak is unexpectedly large.
-
Question: I am injecting a pure standard of this compound, but I see a large peak corresponding to Lignocaine and little to no peak for the N-oxide. What is happening?
-
Answer: This is a classic indication of thermal degradation in the GC inlet. The high temperature is causing the this compound to lose its oxygen atom and revert to Lignocaine.
Troubleshooting Steps:
-
Lower the Injector Temperature: As a first step, significantly reduce the injector port temperature. Start with a temperature as low as possible while still allowing for the volatilization of your solvent and analyte (e.g., 150°C) and incrementally increase it. Be aware that even at lower temperatures, some degradation may still occur.
-
Use a Cool On-Column or PTV Inlet: If available, a cool on-column or programmable temperature vaporization (PTV) inlet is highly recommended. These injection techniques introduce the sample into the column at a low temperature, which is then gradually increased, minimizing thermal stress on the analyte.
-
Consider Derivatization: To improve thermal stability, chemical derivatization is a viable option. This involves chemically modifying the N-oxide to a more stable form before GC-MS analysis.
-
Issue 2: Poor peak shape (tailing) for the this compound peak.
-
Question: I am able to see a small peak for this compound, but it exhibits significant tailing. What could be the cause?
-
Answer: Peak tailing for polar, nitrogen-containing compounds like this compound is often due to interactions with active sites within the GC system. These active sites can be present in the injector liner, on the column itself, or at connection points.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. The glass wool in the liner can also be a source of activity, so consider using a liner with deactivated glass wool or no glass wool.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.
-
Check for Column Contamination: If the column has been used extensively with complex matrices, the front end may be contaminated. Trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can often resolve this issue.
-
Confirm System Inertness: Inject a standard mixture containing other polar compounds that are known to be sensitive to active sites. If these compounds also show tailing, it indicates a general issue with the system's inertness.
-
Issue 3: Inconsistent and non-reproducible quantitative results.
-
Question: My quantitative results for this compound are highly variable between injections. Why is this happening?
-
Answer: This is likely a consequence of inconsistent thermal degradation. Minor fluctuations in the injector temperature or the residence time of the analyte in the hot zone can lead to varying degrees of degradation, resulting in poor reproducibility.
Troubleshooting Steps:
-
Implement Derivatization: This is the most robust solution to ensure consistent results. By converting the thermally labile N-oxide to a stable derivative, you eliminate the variable of thermal degradation.
-
Optimize Injection Parameters: If derivatization is not an option, meticulously optimize and control all injection parameters. Use a fast injection speed to minimize the time the analyte spends in the hot injector. Ensure the autosampler provides consistent injection volumes and speeds.
-
Use an Internal Standard: While an internal standard cannot prevent degradation, it can help to correct for some of the variability in the analytical process. Choose a stable, non-thermally labile compound with similar chromatographic properties to the derivatized analyte if possible.
-
Experimental Protocols
Protocol 1: GC-MS Analysis with Minimized Thermal Stress (Attempt with Caution)
This protocol is designed to minimize, but not eliminate, the thermal degradation of this compound. It is recommended to compare the results with an LC-MS analysis to assess the extent of on-column degradation.
| Parameter | Setting | Rationale |
| Injector Type | Cool On-Column or PTV | Minimizes thermal stress during sample introduction. |
| Injector Temperature | PTV: Start at 50°C, ramp to 200°C | Gradual heating reduces the initial thermal shock. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min | Standard flow rate for good chromatographic efficiency. |
| Column | Low-polarity, deactivated (e.g., DB-5ms) | Reduces interaction with the polar N-oxide. |
| Oven Program | Initial: 100°C, hold for 1 min | Low initial temperature to trap the analyte. |
| Ramp: 15°C/min to 280°C | Gradual increase in temperature for separation. | |
| Hold: 5 min at 280°C | Ensure elution of all components. | |
| MS Parameters | ||
| Ion Source Temp. | 230°C | Standard temperature for good ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible mass spectra. |
| Scan Range | 50-350 amu | To cover the mass range of this compound and its potential fragments. |
Protocol 2: Derivatization of this compound for GC-MS Analysis (Recommended Approach)
-
Sample Preparation: Evaporate a known volume of your sample extract to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system using a standard GC-MS method for derivatized amines.
Quantitative Data Summary
Direct quantitative data for the thermal degradation of this compound in GC-MS is scarce due to the unsuitability of the technique. However, the following table contrasts the expected outcomes of GC-MS analysis with the more reliable LC-MS method.
| Analytical Method | This compound Detection | Lignocaine Quantification | Reproducibility | Recommendation |
| Direct GC-MS | Low or absent peak due to degradation. | Potentially overestimated due to conversion from N-oxide. | Poor due to variable degradation. | Not Recommended |
| GC-MS with Derivatization | Stable peak of the derivative. | Accurate, not affected by N-oxide degradation. | Good, if derivatization is complete and reproducible. | Feasible with method development. |
| LC-MS/MS | Stable and quantifiable peak. | Accurate and reliable. | Excellent. | Highly Recommended |
Visualizations
Caption: Thermal degradation pathway of this compound in a GC injector.
Caption: Decision workflow for the analysis of this compound.
Caption: Troubleshooting logic for common GC-MS issues with this compound.
References
- 1. Detection and time course of cocaine N-oxide and other cocaine metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization of Lignocaine N-oxide for Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry analysis of Lignocaine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound by mass spectrometry?
When analyzing this compound, a tertiary amine N-oxide, the main challenges are in-source fragmentation and thermal instability.[1][2] The N-O bond is susceptible to breaking in the heated zones of the mass spectrometer's ion source, leading to several common issues:
-
Deoxygenation: The most common fragmentation pathway is the loss of an oxygen atom (-16 Da), resulting in the detection of the parent drug, Lignocaine, instead of the N-oxide.[2][3] This is a thermal process, not typically a result of collision-induced dissociation (CID).[4]
-
Dimerization: Under Electrospray Ionization (ESI), N-oxides can form dimers, which may complicate spectral interpretation.
-
Poor Signal Intensity: Due to its instability, achieving a strong signal for the intact protonated molecule [M+H]+ can be difficult.
Q2: Which ionization technique is better for this compound: ESI or APCI?
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analytical goal.
-
ESI is generally preferred for quantitative analysis as it is a "softer" ionization technique that minimizes thermal degradation. However, it can be prone to the formation of dimers.
-
APCI is more likely to cause deoxygenation due to the higher temperatures used in the vaporizer. While this can be a significant challenge for quantification, the characteristic loss of 16 Da can be used as a diagnostic tool to confirm the presence of an N-oxide metabolite and distinguish it from a hydroxylated isomer.
Q3: I am observing a very weak signal for my this compound [M+H]+ ion. How can I improve it?
A weak signal is a common issue stemming from the compound's instability and potential matrix effects. Consider the following troubleshooting steps:
-
Optimize Source Conditions: For ESI, use the gentlest possible conditions. This includes lowering the ion source temperature and ion-transfer tube temperature to minimize thermal deoxygenation.
-
Adjust Mobile Phase: Work with neutral or near-neutral pH conditions. Highly acidic conditions may not be necessary for protonation and could affect stability. Use high-purity, LC-MS grade solvents and additives to reduce background noise.
-
Improve Sample Preparation: Matrix components can suppress the ionization of your analyte. Implement a robust sample clean-up protocol using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances such as phospholipids.
-
Check Chromatography: Ensure good chromatographic separation. Co-elution with matrix components is a primary cause of ion suppression. Adjusting the gradient or trying a column with different chemistry (e.g., polar-embedded C18) can help resolve the analyte from interferences.
Q4: My spectrum is dominated by a peak at m/z corresponding to [M+H-16]+. How can I minimize this in-source fragmentation?
The [M+H-16]+ ion represents the deoxygenated molecule (Lignocaine). This is a classic sign of in-source decay. To minimize this:
-
Reduce Temperatures: The primary cause is thermal degradation. Systematically lower the vaporizer temperature (for APCI) and the ion-transfer tube/capillary temperature (for both ESI and APCI).
-
Increase Gas Flow Rates: Increasing the auxiliary and sheath gas flow rates can help to cool the droplets and reduce the time spent in the high-temperature regions of the source, thereby decreasing thermal fragmentation.
-
Decrease Mobile Phase Flow Rate: A lower flow rate can sometimes reduce the extent of thermally induced deoxygenation.
-
Use ESI: If you are using APCI, switching to ESI will significantly reduce thermal stress on the analyte.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Weak Signal
This workflow helps diagnose and resolve issues related to low signal intensity for this compound.
Caption: Troubleshooting workflow for weak signal intensity.
Issue 2: High In-Source Fragmentation (Deoxygenation)
This decision tree provides steps to minimize the unwanted loss of oxygen from this compound during analysis.
Caption: Troubleshooting workflow for in-source deoxygenation.
Data & Protocols
Expected Ions for this compound
The molecular formula for this compound is C₁₄H₂₂N₂O₂ with a molecular weight of 250.34 g/mol . When analyzing by mass spectrometry in positive ion mode, you should look for the following ions:
| Ion Description | m/z (Monoisotopic) | Notes |
| Protonated Molecule | 251.1754 | The target ion for quantification. Its intensity is highly dependent on source conditions. |
| Deoxygenated Ion | 235.1805 | This corresponds to protonated Lignocaine, formed via in-source decay. |
| Sodium Adduct | 273.1573 | [M+Na]+. Can be observed, especially if sodium is present in the mobile phase or sample. |
| Dimer | 501.3435 | [2M+H]+. May be observed under ESI conditions. |
Protocol: General Method for LC-MS/MS Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound. Optimization is required for specific instrumentation and sample matrices.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Evaporate & Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approx. 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions to re-equilibrate.
-
Column Temperature: 35-40°C.
3. Mass Spectrometer Settings (ESI Positive Mode)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary/Spray Voltage: Optimize between 3.0 - 4.5 kV.
-
Source Temperature: Start low (e.g., 100-120°C) and increase only if necessary for desolvation.
-
Desolvation/Capillary Temp: Start low (e.g., 250-300°C) to minimize thermal decay.
-
Nebulizer Gas (N₂): Optimize based on manufacturer recommendations.
-
Sheath/Auxiliary Gas (N₂): Optimize to ensure efficient desolvation while minimizing fragmentation.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. A common transition for Lignocaine (the deoxygenated product) is m/z 235 -> 86. For this compound, a transition from m/z 251 should be optimized.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
interference from other lignocaine metabolites in analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of lignocaine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of lignocaine that can interfere with its analysis?
A1: The primary metabolites of lignocaine (also known as lidocaine) that can cause analytical interference are:
-
Monoethylglycinexylidide (MEGX): This is a pharmacologically active metabolite formed by the N-de-ethylation of lignocaine, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][3]
-
Glycinexylidide (GX): Another active metabolite, which can be present in significant concentrations in patients undergoing prolonged lignocaine treatment.[4]
-
Hydroxy-MEGX: A further metabolite that has been shown to cross-react in certain immunoassays, leading to overestimated MEGX concentrations.[5]
Q2: My immunoassay results for MEGX seem unexpectedly high. What could be the cause?
A2: Immunoassays, such as fluorescence polarization immunoassay (FPIA), may overestimate MEGX concentrations due to cross-reactivity with other lignocaine metabolites. Specifically, conjugated hydroxy-MEGX has been identified as a significant interferent. It is recommended to confirm elevated MEGX levels obtained by immunoassay with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q3: I am observing a peak in my chromatogram that is interfering with the quantification of MEGX. How can I resolve this?
A3: An interfering peak near the retention time of MEGX can be a common issue. To address this:
-
Enhance Chromatographic Separation: Modify your HPLC or UPLC method to improve the resolution between MEGX and the interfering compound. This can be achieved by adjusting the mobile phase composition, gradient, or flow rate, or by trying a different stationary phase.
-
Utilize Mass Spectrometry: LC-MS/MS provides high specificity by monitoring for specific precursor-product ion transitions for each analyte, effectively discriminating between compounds with similar retention times.
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove potential interferents before analysis.
Q4: Are there any known drug-drug interferences in lignocaine analysis?
A4: Yes, certain co-administered drugs can interfere with the analysis of lignocaine and its metabolites. For example, in gas-liquid chromatography with a nitrogen-phosphorus detector (GC-NPD), caffeine and carbamazepine have been reported to potentially interfere with the determination of MEGX and bupivacaine, respectively.
Troubleshooting Guides
Issue: Poor Chromatographic Separation of Lignocaine and its Metabolites
Table 1: Example Chromatographic Conditions for Lignocaine and Metabolite Analysis
| Parameter | Method 1: UPLC-MS/MS | Method 2: HPLC-MS/MS |
| Column | Agilent 1290 Infinity II UPLC system | ODS Hypersil column |
| Mobile Phase | Not specified | 0.01 M ammonium acetate and acetonitrile (isocratic) |
| Retention Time (Lignocaine) | 3.5 min | Not specified |
| Retention Time (MEGX) | 2.6 min | Not specified |
| Retention Time (GX) | 2.0 min | Not specified |
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of your aqueous and organic phases. For reversed-phase chromatography, increasing the aqueous component will generally increase retention times.
-
Gradient Elution: If using isocratic elution, switching to a gradient can improve the separation of compounds with different polarities.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to alter selectivity.
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of lignocaine and its metabolites, thereby influencing their retention.
Issue: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Spike 100 µL of serum with an internal standard (e.g., LIDO-d10) and deproteinize with acetonitrile.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by 0.1% formic acid.
-
Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes of interest using an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Visualizations
References
- 1. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The monoethylglycinexylidide test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignocaine N-oxide Certified Reference Material: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the availability, handling, and troubleshooting of Lignocaine N-oxide certified reference material (CRM).
Frequently Asked Questions (FAQs)
Q1: Where can I purchase this compound certified reference material?
A1: this compound CRM is available from several reputable suppliers. Key vendors include LGC Standards, MedChemExpress, Santa Cruz Biotechnology, and Sigma-Aldrich.[1][2] It is advisable to request a certificate of analysis (CoA) from the supplier to ensure the material meets your specific experimental requirements.
Q2: What are the typical storage conditions for this compound CRM?
A2: For long-term stability, this compound powder should be stored at -20°C.[3] Under these conditions, it can be stable for up to three years. Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month.[4] Always refer to the supplier's specific instructions on the certificate of analysis.
Q3: What solvents can be used to dissolve this compound CRM?
A3: this compound is slightly soluble in chloroform, DMSO, and methanol.[3] For in vitro studies, DMSO is a common solvent, with a solubility of up to 100 mg/mL, though ultrasonic treatment may be necessary. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility. For in vivo experiments, complex solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.
Q4: What is the typical purity of commercially available this compound CRM?
A4: The purity of this compound CRM can vary between suppliers. It is often stated as >95% as determined by HPLC, with some suppliers offering purities as high as 99.92%. It is crucial to check the certificate of analysis for the lot-specific purity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound CRM in experimental settings.
Issue 1: Inconsistent or unexpected analytical results.
-
Potential Cause: Degradation of the CRM. This compound can be unstable under certain conditions and may revert to its parent compound, lidocaine.
-
Troubleshooting Steps:
-
Verify the storage conditions and expiration date of the CRM.
-
Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
-
Analyze the CRM using a validated stability-indicating method, such as RP-HPLC, to check for the presence of degradation products.
-
Issue 2: Poor solubility or precipitation of the CRM in solution.
-
Potential Cause: Incorrect solvent or solvent quality. The solubility of this compound can be limited in certain solvents.
-
Troubleshooting Steps:
-
Ensure the use of high-purity, anhydrous solvents. For DMSO, use a freshly opened bottle.
-
If solubility issues persist, consider using sonication or gentle heating to aid dissolution.
-
For aqueous solutions, the pH can significantly impact solubility. Adjusting the pH may improve solubility, but the stability of the compound at different pH levels should be considered.
-
Issue 3: Discrepancies between experimental results and the certified value on the Certificate of Analysis.
-
Potential Cause: Issues with the experimental protocol or instrumentation.
-
Troubleshooting Steps:
-
Review the experimental protocol for any deviations.
-
Calibrate all instruments used in the analysis.
-
Run a system suitability test to ensure the analytical system is performing correctly.
-
Analyze a second, independent lot of the CRM or a CRM from a different supplier to rule out a lot-specific issue.
-
Quantitative Data Summary
| Parameter | MedChemExpress | LGC Standards | LookChem |
| Product Name | This compound | Lidocaine N-Oxide | This compound |
| CAS Number | 2903-45-9 | 2903-45-9 | 2903-45-9 |
| Purity | 99.92% | >95% (HPLC) | Not specified |
| Appearance | White to off-white solid | Not specified | Not specified |
| Molecular Formula | C14H22N2O2 | C14H22N2O2 | C14H22N2O2 |
| Molecular Weight | 250.34 g/mol | 250.34 g/mol | 250.33668 g/mol |
| Storage (Powder) | -20°C for 3 years | Not specified | -20°C Freezer |
| Solubility | DMSO: 100 mg/mL (with ultrasonic) | Not specified | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol is a general guideline for the analysis of this compound. Method optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0) and methanol in a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 234 nm.
-
Sample Preparation: Dissolve the this compound CRM in the mobile phase to a known concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm filter before injection.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Plasma
This protocol is adapted from methods for the analysis of lidocaine and its metabolites in biological fluids.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., lidocaine-d10).
-
Precipitate proteins by adding acetonitrile.
-
Perform solid-phase extraction (SPE) using a strong cation exchange cartridge for sample cleanup.
-
-
Chromatography:
-
Column: BetaBasic-18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for this compound and the internal standard.
-
Diagrams
References
dealing with poor solubility of Lignocaine N-oxide in analytical solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lignocaine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of this compound in analytical solvents.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility issues encountered during the preparation of this compound for analytical experiments.
Problem: this compound precipitates out of solution during sample preparation for HPLC/LC-MS analysis.
Possible Causes and Solutions:
| Cause | Suggested Solution | Detailed Protocol |
| Inappropriate Solvent Choice | This compound has limited solubility in common reversed-phase solvents. A systematic solvent screening is recommended. | See Experimental Protocol 1: Solvent Solubility Screening . |
| Incorrect pH of Aqueous Solutions | The solubility of amine oxides can be pH-dependent. Determine the optimal pH for solubility. | See Experimental Protocol 2: pH-Dependent Solubility Determination . |
| Insufficient Solvent Strength | The mobile phase or sample diluent may not be strong enough to keep this compound in solution. | Gradually increase the proportion of organic solvent (e.g., acetonitrile or methanol) in your sample diluent. Start with a 50:50 organic:aqueous mixture and increase the organic portion in 10% increments. Observe for precipitation. Be mindful that the sample diluent should ideally be weaker than the initial mobile phase to avoid peak distortion. |
| Low Temperature | Solubility can decrease at lower temperatures. | Gentle warming of the sample solution in a water bath (e.g., 30-40°C) can aid dissolution. Ensure the compound is stable at the elevated temperature by running a quick purity check. Avoid prolonged heating. |
| Concentration Too High | The concentration of this compound exceeds its solubility limit in the chosen solvent. | If the analytical method has sufficient sensitivity, dilute the sample to a concentration where it remains soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the reported solubilities of this compound in common analytical solvents?
A1: Quantitative solubility data for this compound in a wide range of analytical solvents is not extensively published. However, qualitative and some quantitative information is available:
| Solvent | Reported Solubility | Citation |
| Chloroform | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| DMSO | 100 mg/mL (requires sonication) | [2] |
Q2: My this compound powder is difficult to dissolve even in DMSO. What can I do?
A2: For highly concentrated stock solutions in DMSO, sonication is often necessary to facilitate dissolution[2]. Use a bath sonicator and sonicate for 5-10 minute intervals, checking for dissolution between intervals. Avoid excessive heating of the sample. Using freshly opened, anhydrous DMSO is also recommended as hygroscopic DMSO can negatively impact the solubility of some compounds.
Q3: Can I use co-solvents to improve the solubility of this compound for my in vitro assays?
A3: Yes, using a co-solvent system is a common and effective strategy. A frequently used approach for poorly soluble compounds is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute it with an aqueous buffer or a secondary, less polar solvent. For in vitro studies, it is crucial to ensure the final concentration of the organic solvent is compatible with the assay and does not induce toxicity.
Q4: Are there any specific HPLC conditions that are recommended for analyzing this compound?
Q5: How can I prepare this compound samples from biological matrices like plasma or urine for analysis?
A5: For biological matrices, a sample preparation step is necessary to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be injected or further processed.
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological matrix and an immiscible organic solvent. The choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample compared to PPT and LLE. A C18 sorbent is often used for the extraction of Lidocaine and its metabolites from plasma. The sample is loaded onto the cartridge, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.
Experimental Protocols
Experimental Protocol 1: Solvent Solubility Screening
Objective: To determine the approximate solubility of this compound in various analytical solvents.
Materials:
-
This compound powder
-
Vials
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Solvents to be tested (e.g., Methanol, Acetonitrile, Water, Isopropanol, DMSO, Tetrahydrofuran)
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of vials.
-
To each vial, add a small, measured volume of a single solvent (e.g., 100 µL).
-
Vortex the vials for 30 seconds.
-
Visually inspect for complete dissolution.
-
If the compound has not dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect again.
-
If the compound is still not dissolved, add another measured aliquot of the solvent and repeat steps 3-6 until the compound fully dissolves.
-
Calculate the approximate solubility in mg/mL.
Experimental Protocol 2: pH-Dependent Solubility Determination
Objective: To assess the solubility of this compound in aqueous solutions at different pH values.
Materials:
-
This compound powder
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Vials
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Centrifuge
Methodology:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in a separate vial.
-
Vortex the vials vigorously for 1-2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
The measured concentration represents the solubility at that specific pH.
Visualizations
Lidocaine Metabolism Pathway
This compound is a metabolite of Lidocaine. The metabolic pathway of Lidocaine primarily occurs in the liver and involves several cytochrome P450 enzymes, with CYP1A2 and CYP3A4 being the major contributors to its N-deethylation.
References
Technical Support Center: Lignocaine N-oxide Analysis by ESI-MS
Welcome to the technical support center for the analysis of Lignocaine N-oxide using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable quantitative results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the ESI-MS analysis of this compound.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?
A1: Ion suppression in ESI-MS is a common matrix effect where co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][2] For this compound analysis in plasma, the primary causes of ion suppression include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in reversed-phase chromatography.[3]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can reduce ionization efficiency.[4]
-
Other Endogenous Molecules: High concentrations of other small molecules in the plasma can compete with this compound for ionization.[5]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, preventing its efficient ionization.
Q2: How can I modify my sample preparation to reduce ion suppression for this compound?
A2: An effective sample preparation protocol is crucial for removing interfering matrix components before LC-MS analysis. Here are some common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing proteins, it may not remove all phospholipids, which are a major source of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup. By choosing an appropriate sorbent, you can selectively retain and elute this compound while washing away salts, phospholipids, and other interferences. This often results in the cleanest extracts and the least ion suppression.
Q3: What are the best mobile phase conditions to minimize ion suppression for this compound?
A3: Optimizing the mobile phase composition is critical for good chromatographic separation and efficient ionization.
-
Avoid Strong Ion-Pairing Reagents: Reagents like Trifluoroacetic Acid (TFA) should be avoided as they are known to cause significant ion suppression in positive ESI mode.
-
Use Volatile Buffers and Additives: Formic acid (0.1%) is a common and effective mobile phase additive for promoting protonation of analytes like this compound in positive ESI mode without causing significant suppression. Ammonium acetate or ammonium formate can also be used to improve peak shape and maintain a stable spray.
-
Optimize Organic Solvent Composition: A mixture of acetonitrile and methanol can sometimes provide better separation and reduced matrix effects compared to a single organic solvent.
Q4: Can I adjust my LC and MS parameters to mitigate ion suppression?
A4: Yes, instrumental parameters can be optimized to reduce the impact of ion suppression:
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions where most matrix components elute (e.g., the solvent front). A good gradient elution program is key.
-
Flow Rate: Reducing the flow rate can sometimes improve desolvation efficiency and reduce ion suppression.
-
ESI Source Parameters: Optimize the spray voltage, gas flows (nebulizer and drying gas), and source temperature to ensure efficient desolvation and ionization of this compound.
-
Ionization Mode: this compound is readily protonated, so positive ESI mode is appropriate.
Quantitative Data Summary
The choice of sample preparation method can have a significant impact on the degree of ion suppression. The following table provides an illustrative comparison of the matrix effect observed for this compound in human plasma using three different sample preparation techniques. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100%. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Sample Preparation Method | Mean Matrix Effect (%) | Standard Deviation (%) |
| Protein Precipitation | 65.2 | 8.5 |
| Liquid-Liquid Extraction | 82.7 | 5.1 |
| Solid-Phase Extraction | 95.4 | 3.2 |
This table presents illustrative data to demonstrate the relative effectiveness of different sample preparation methods in minimizing ion suppression. Actual results may vary based on specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in plasma, adapted from a method for a similar amine N-oxide compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., this compound-d3 at 100 ng/mL). Vortex for 30 seconds.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 2.2 µm particle size
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 80% B
-
2.5-2.6 min: 80% to 95% B
-
2.6-3.5 min: Hold at 95% B
-
3.5-4.0 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: +4500 V
-
Source Temperature: 500°C
-
MRM Transitions:
-
This compound: Precursor m/z 251.2 -> Product m/z (to be determined empirically, but likely a fragment corresponding to the loss of the N-oxide oxygen or other characteristic fragments)
-
This compound-d3 (IS): Precursor m/z 254.2 -> Product m/z (corresponding fragment to the analyte)
-
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing ion suppression.
Caption: Troubleshooting workflow for minimizing ion suppression of this compound.
Caption: Mechanism of ion suppression in the ESI droplet.
References
Lignocaine N-oxide Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Lignocaine N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound stability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent stability results at a specific pH | Fluctuation in buffer pH during the experiment. | Regularly verify the pH of the buffer solutions and ensure adequate buffer capacity for the duration of the experiment. |
| Temperature variations affecting degradation rate. | Maintain a constant and accurately monitored temperature throughout the stability study using a calibrated incubator or water bath. | |
| Contamination of the sample or reagents. | Use high-purity reagents and solvents. Ensure all glassware and equipment are thoroughly cleaned and sterilized. | |
| Formation of unexpected degradation products | Complex degradation pathways at the tested pH. | Employ a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify and characterize all degradation products.[1] |
| Presence of impurities in the this compound starting material. | Characterize the purity of the this compound standard before initiating stability studies. | |
| Difficulty in quantifying this compound and its degradants | Co-elution of peaks in the chromatogram. | Optimize the chromatographic method (e.g., mobile phase composition, gradient, column type) to achieve adequate separation of all relevant peaks. |
| Low UV absorbance of degradation products. | Utilize a more universal detector, such as a mass spectrometer or a charged aerosol detector, if UV detection is insufficient. | |
| Precipitation of this compound during the experiment | Exceeding the solubility of this compound at the tested pH and temperature. | Determine the solubility of this compound at each pH and temperature condition prior to initiating the stability study. Adjust the starting concentration if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
Q2: What are the likely degradation pathways for this compound under varying pH conditions?
A2: The degradation of tertiary amine N-oxides can be complex. Under acidic conditions, they may undergo reduction back to the parent tertiary amine (Lignocaine). In alkaline conditions, other degradation pathways may be initiated. A comprehensive forced degradation study is recommended to identify the specific degradation products of this compound at different pH values.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products and the parent compound, Lignocaine.
Q4: What are the critical parameters to control during a this compound stability study?
A4: The most critical parameters to control are:
-
pH: Use buffers with sufficient capacity to maintain a constant pH throughout the experiment.
-
Temperature: Maintain a constant and uniform temperature.
-
Light: Protect samples from light to avoid photolytic degradation, unless it is a parameter being investigated.
-
Oxygen: For studies investigating hydrolytic stability, it may be necessary to purge samples with an inert gas like nitrogen to prevent oxidative degradation.
Quantitative Data Summary
As specific kinetic data for this compound degradation across a pH range is not publicly available, the following table is provided as a template for researchers to summarize their experimental findings.
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Time (hours) | Remaining this compound (%) | Major Degradation Products Identified |
| 2.0 | 40 | ||||
| 4.0 | 40 | ||||
| 7.0 | 40 | ||||
| 9.0 | 40 | ||||
| 12.0 | 40 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions, including different pH levels.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or other suitable buffers for various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC column (e.g., C18)
-
pH meter
-
Calibrated incubator or water bath
-
HPLC system with UV or MS detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, buffer solutions) to a final concentration suitable for analysis (e.g., 100 µg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and 1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH and 1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Mix the this compound solution with high-purity water. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound and a solution of it to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics and pathways.
Visualizations
Caption: Workflow for Investigating the pH Stability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lignocaine N-oxide and Monoethylglycinexylidide (MEGX) Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignocaine (lidocaine), a cornerstone in local anesthesia and cardiac arrhythmia management, undergoes extensive hepatic metabolism, yielding several byproducts. This guide provides a detailed comparative analysis of two key metabolites: Lignocaine N-oxide and monoethylglycinexylidide (MEGX). While MEGX is a well-documented active metabolite with significant pharmacological and toxicological implications, the activity of this compound is less defined, with evidence suggesting it may function as a prodrug. This document synthesizes available experimental data to offer a clear, objective comparison for research and development purposes.
Comparative Data Overview
The following tables summarize the quantitative data on the antiarrhythmic, electrophysiological, and toxicological properties of this compound and MEGX, benchmarked against the parent compound, lignocaine.
Table 1: Antiarrhythmic and Electrophysiological Effects
| Parameter | Lignocaine | Monoethylglycinexylidide (MEGX) | This compound |
| Antiarrhythmic Potency | Reference (100%) | Approximately 83% of lignocaine[1] | Data Not Available |
| Effect on Vmax (Upstroke Velocity) | Dose- and rate-dependent depression[2] | Dose- and rate-dependent depression[2] | Data Not Available |
| Time Constant for Vmax Recovery (Slow Component) | 176-206 ms[2] | 300-340 ms[2] | Data Not Available |
| Effect on Action Potential Duration (APD) | Shortens | Shortens | Data Not Available |
| Effect on QT Interval | Significant reduction | Significant reduction | Data Not Available |
Table 2: Comparative Toxicity Profile
| Parameter | Lignocaine | Monoethylglycinexylidide (MEGX) | This compound |
| General Toxicity | Well-characterized CNS and cardiovascular toxicity | Similar toxicity to lignocaine | Harmful if swallowed (GHS Classification) |
| Observed Side Effects (Human Studies) | Dizziness, perioral numbness | Similar to lignocaine; effects are more pronounced when combined | Data Not Available |
Experimental Methodologies
Assessment of Antiarrhythmic Activity: In Vitro Guinea-Pig Papillary Muscle Model
This assay evaluates the direct effects of the compounds on cardiac tissue electrophysiology.
-
Tissue Preparation: Papillary muscles are excised from the right ventricle of guinea pigs and mounted in an organ bath. The bath is continuously perfused with a modified Tyrode's solution, oxygenated and maintained at a physiological temperature.
-
Electrophysiological Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.
-
Stimulation Protocol: The muscle is stimulated at a basal rate (e.g., 1 Hz). The stimulation frequency is varied to assess the rate-dependent effects of the drugs.
-
Drug Administration: this compound and MEGX are introduced into the perfusate at escalating concentrations.
-
Data Analysis: Key parameters of the action potential are measured, including the maximum rate of depolarization (Vmax) and the action potential duration (APD). The recovery kinetics of Vmax are also analyzed to determine the drug's interaction with sodium channels.
Assessment of Local Anesthetic Activity: In Vivo Sciatic Nerve Block Model
This method assesses the ability of the compounds to induce a sensory and motor blockade.
-
Animal Model: The experiment is typically conducted in rats or guinea pigs.
-
Surgical Procedure: Under anesthesia, the sciatic nerve in the thigh is carefully exposed through a small incision.
-
Drug Application: A small volume of the test solution (this compound or MEGX) at a defined concentration is applied directly onto the exposed nerve.
-
Evaluation of Blockade:
-
Motor Block: Assessed by observing the degree of paralysis in the corresponding limb.
-
Sensory Block: Evaluated by applying a noxious stimulus (e.g., tail clip or radiant heat) to the dermatome supplied by the nerve and observing for a withdrawal reflex.
-
-
Data Collection: The onset time, duration, and intensity of both motor and sensory blockade are recorded and compared between the different compounds.
Signaling Pathways and Experimental Workflows
Detailed Comparative Analysis
Monoethylglycinexylidide (MEGX) is the first and major active metabolite of lignocaine, formed through N-deethylation by the CYP3A4 enzyme. Its pharmacological profile has been extensively studied.
-
Antiarrhythmic Activity: MEGX demonstrates Class Ib antiarrhythmic properties, qualitatively similar to lignocaine. It exerts its effect by blocking sodium channels in a rate- and voltage-dependent manner. Studies on isolated cardiac tissue have shown that MEGX depresses the maximum upstroke velocity of the action potential, with a potency estimated at approximately 83% of lignocaine. Notably, the recovery from this block is slower for MEGX than for lignocaine, indicating a more prolonged interaction with the sodium channel. This is reflected in a longer time constant for Vmax recovery. Like its parent compound, MEGX also shortens the action potential duration.
-
Toxicity: The toxicity of MEGX is considered to be on par with that of lignocaine. Clinical observations have noted that the adverse effects, particularly those affecting the central nervous system, are more pronounced when both lignocaine and MEGX are present at elevated concentrations, suggesting an additive toxicological effect.
This compound , formed through the N-oxidation of lignocaine, presents a more enigmatic profile.
-
Pharmacological Activity: this compound is largely considered to be a pharmacologically inactive metabolite. However, a critical finding from in vivo animal studies is its ability to undergo bioreduction back to lignocaine. This conversion suggests that this compound may function as a prodrug, delivering active lignocaine systemically. In one rat study, the systemic bioavailability of lignocaine following the administration of this compound was found to be 36.5%. Direct evidence of its intrinsic antiarrhythmic or local anesthetic activity is currently lacking.
-
Toxicity: The safety profile of this compound is not well-established. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed. However, detailed studies comparing its toxicity profile to that of lignocaine or MEGX are not available.
Conclusion
The current body of evidence clearly establishes monoethylglycinexylidide (MEGX) as a significant contributor to the overall pharmacological and toxicological profile of lignocaine. Its potent antiarrhythmic effects and comparable toxicity necessitate its consideration in clinical monitoring and drug development. In contrast, This compound appears to be primarily inactive but can serve as a prodrug through its in vivo conversion back to lignocaine. The lack of direct data on the intrinsic activity and a detailed toxicity profile of this compound represents a significant knowledge gap. Further research is imperative to fully elucidate the role of this compound and to enable a more complete understanding of lignocaine's metabolic fate and its clinical implications.
References
Cross-Reactivity of Lignocaine Immunoassays with Lignocaine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of lignocaine immunoassays with its metabolite, Lignocaine N-oxide. Understanding the specificity of these assays is critical for accurate therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This document summarizes available data, details relevant experimental protocols, and provides a visual representation of the metabolic pathway of lignocaine.
Introduction
Lignocaine (also known as lidocaine) is a widely used local anesthetic and antiarrhythmic drug. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into several metabolites.[1] One of these metabolites is this compound. Given the structural similarities between the parent drug and its metabolites, the potential for cross-reactivity in immunoassays is a significant consideration for analytical accuracy. Immunoassays are commonly employed for the rapid screening of lignocaine; however, their specificity can be compromised by the presence of metabolites, leading to potentially inaccurate quantification of the parent drug.
Lignocaine Metabolism
Lignocaine undergoes extensive hepatic metabolism through pathways such as oxidative N-dealkylation, aromatic hydroxylation, and N-oxidation. The N-oxidation pathway leads to the formation of this compound. It is important to note that this compound can also be converted back to the parent lignocaine molecule in vivo. The major metabolites of lignocaine include monoethylglycinexylidide (MEGX) and glycinexylidide (GX).
To visualize the metabolic conversion of lignocaine, the following diagram illustrates the key pathway leading to the formation of this compound.
Immunoassay Cross-Reactivity Data
Currently, there is a lack of publicly available, quantitative data from manufacturers of commercial lignocaine immunoassays specifically detailing the cross-reactivity with this compound. While product inserts for some lignocaine ELISA kits state they are designed for the detection of lignocaine and/or its metabolites, they often do not provide specific percentage cross-reactivity values for individual metabolites like this compound.
For instance, some commercially available lignocaine ELISA kits are intended for the qualitative screening of lignocaine and its metabolites in various biological samples. However, the performance characteristics provided in the product literature often focus on the sensitivity for the parent drug and may not explicitly quantify the cross-reactivity with this compound.
The absence of this specific data highlights a critical gap for researchers and clinicians who rely on these assays for accurate measurements. Without this information, it is challenging to interpret results from samples where significant concentrations of this compound may be present.
Alternative Analytical Methods
Given the limitations in specificity of some immunoassays, more selective and quantitative methods are often employed for the definitive analysis of lignocaine and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are considered gold-standard techniques that can effectively separate and quantify lignocaine from its metabolites, including this compound. These chromatographic methods offer high specificity and sensitivity, mitigating the issue of cross-reactivity.
Experimental Protocols
For researchers aiming to determine the cross-reactivity of a lignocaine immunoassay with this compound, a standard experimental protocol can be followed. This protocol is based on established principles of immunoassay validation.
Objective: To determine the percentage cross-reactivity of a lignocaine immunoassay with this compound.
Materials:
-
Lignocaine immunoassay kit (e.g., ELISA, FPIA, EMIT)
-
Lignocaine standard of known concentration
-
This compound standard of known concentration
-
Drug-free matrix (e.g., serum, plasma, urine) corresponding to the intended sample type of the assay
-
Microplate reader (for ELISA) or appropriate analyzer for other immunoassay formats
-
Precision pipettes and other standard laboratory equipment
Experimental Workflow:
The following diagram outlines the typical workflow for assessing immunoassay cross-reactivity.
Procedure:
-
Prepare Lignocaine Standard Curve: Prepare a series of lignocaine standards in the drug-free matrix at concentrations that span the dynamic range of the assay, according to the manufacturer's instructions.
-
Prepare this compound Solutions: Prepare a series of dilutions of this compound in the same drug-free matrix. The concentration range should be sufficient to elicit a response in the immunoassay, ideally covering the full response curve from minimal to maximal signal.
-
Perform Immunoassay: Analyze the lignocaine standards and the this compound dilutions using the lignocaine immunoassay according to the kit's protocol.
-
Data Analysis:
-
Generate a standard curve by plotting the assay response (e.g., absorbance, fluorescence polarization) against the concentration of the lignocaine standards.
-
From the standard curve, determine the concentration of lignocaine that produces a 50% inhibition of the maximum signal (IC50).
-
Using the responses obtained for the this compound dilutions, determine the concentration of this compound that produces a 50% inhibition of the maximum signal.
-
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (IC50 of Lignocaine / IC50 of this compound) x 100
Conclusion
While this compound is a known metabolite of lignocaine, there is a significant lack of specific, quantitative data from commercial immunoassay manufacturers regarding its cross-reactivity. This information gap can lead to inaccuracies in the measurement of lignocaine concentrations in biological samples. For research and clinical applications requiring high specificity, the use of chromatographic methods such as HPLC or GC-MS is recommended. When utilizing immunoassays, it is crucial for laboratories to perform their own validation studies to determine the extent of cross-reactivity with relevant metabolites, including this compound, to ensure the reliability of their results. The experimental protocol outlined in this guide provides a framework for conducting such validation studies.
References
A Comparative Guide to the In Vitro and In Vivo Formation of Lignocaine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of Lignocaine N-oxide, a metabolite of the widely used local anesthetic Lignocaine (Lidocaine), in both laboratory (in vitro) and living organism (in vivo) settings. Understanding the metabolic fate of Lignocaine is crucial for drug development, toxicology, and clinical pharmacology. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and experimental workflows to facilitate a clear understanding of the similarities and differences between in vitro and in vivo models of this compound formation.
Data Presentation: Quantitative Comparison
The formation of this compound is a recognized metabolic pathway both in laboratory models and in living organisms.[1] While direct comparative studies quantifying the absolute rates of formation are not extensively available in the literature, this section compiles relevant quantitative data from various studies to offer a comparative perspective.
| Parameter | In Vitro Findings | In Vivo Findings | Species/System |
| Metabolite Presence | Confirmed | Confirmed | Human, Rat, Bovine[1][2][3] |
| Primary Site of Formation | Liver subcellular fractions (microsomes, S9)[2] | Primarily Liver | Human, Rat, Bovine |
| Enzymatic System | Cytochrome P450 enzymes | Cytochrome P450 enzymes | General |
| Relative Formation of this compound | In bovine liver S9 fractions, the formation of this compound increased over time, accounting for 7%, 12%, 21%, and 32% of the metabolites at different time points. | Generally considered a minor metabolite compared to monoethylglycinexylidide (MEGX) and glycinexylidide (GX) in many species. | Bovine (in vitro) |
| Pharmacokinetic Profile | Not applicable | In rats administered Lignocaine, N-oxide has been detected in plasma, feces, and urine. In humans, after topical administration of 3 mg/kg Lignocaine, the mean Tmax for the primary metabolite MEGX was observed to be higher than after intravenous administration. Specific pharmacokinetic parameters for this compound are less commonly reported than for major metabolites. | Rat, Human |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines typical experimental protocols for studying the formation of this compound in vitro and in vivo.
In Vitro Metabolism of Lignocaine using Liver Microsomes
This protocol describes a general procedure for assessing the metabolic conversion of Lignocaine to this compound using liver microsomes, a common in vitro model.
1. Preparation of Incubation Mixture:
-
Microsomal Protein: Resuspend pooled human or animal liver microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). The final protein concentration is typically in the range of 0.5-1.0 mg/mL.
-
Substrate: Prepare a stock solution of Lignocaine in a solvent such as methanol or DMSO. The final substrate concentration in the incubation can range from 1 to 10 µM to simulate physiological conditions.
-
Cofactor: Prepare a fresh solution of NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form), which is essential for the activity of Cytochrome P450 enzymes. The final concentration is typically 1 mM.
2. Incubation:
-
Pre-incubate the microsomes and Lignocaine at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).
3. Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
4. Sample Processing and Analysis:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase compatible with the analytical method.
-
Analyze the sample for the presence and quantity of this compound using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vivo Administration of Lignocaine and Metabolite Analysis in Rats
This protocol outlines a general procedure for an in vivo study in rats to investigate the formation of this compound.
1. Animal Handling and Dosing:
-
Use male Sprague-Dawley rats, allowing them to acclimatize to the laboratory conditions.
-
Administer a single dose of Lignocaine hydrochloride via a relevant route, such as intravenous (IV) or subcutaneous (SC) injection. The dose will depend on the study objectives. For example, a 4 mg/kg dose has been used in pharmacokinetic studies.
2. Blood Sample Collection:
-
Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.17, 0.33, 0.5, 0.75, 1, 2, 4, 8, and 12 hours).
-
Collect blood from a suitable site, such as the jugular vein, into tubes containing an anticoagulant (e.g., heparin).
3. Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store them at -80°C until analysis.
4. Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and isolate the analytes. A common method involves adding a solvent like acetonitrile, followed by centrifugation.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
5. Analytical Quantification:
-
Quantify the concentrations of Lignocaine and its metabolites, including this compound, in the plasma samples using a validated LC-MS/MS method. This technique provides the high sensitivity and specificity required for detecting low concentrations of metabolites in complex biological matrices.
Mandatory Visualization
To further elucidate the processes involved in this compound formation, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathways of Lignocaine, including the formation of this compound.
Caption: High-level comparison of the experimental workflows for studying Lignocaine metabolism.
References
Unraveling the Metabolic Fate of Lignocaine: A Comparative Analysis of Lignocaine N-oxide Levels in Relation to Dosage
For Immediate Release
A comprehensive examination of the existing scientific literature reveals a nuanced relationship between the administration of the local anesthetic lignocaine and the subsequent plasma concentrations of its metabolite, Lignocaine N-oxide. While a direct, dose-escalation correlation in human subjects remains an area for further investigation, in vitro and metabolic studies provide crucial insights into this metabolic pathway. This guide offers a comparative analysis of available data, details experimental methodologies for metabolite quantification, and contextualizes the N-oxidation of lignocaine against that of other local anesthetics.
Lignocaine, a widely utilized local anesthetic, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly isoforms CYP3A4 and CYP1A2.[1][2][3] This biotransformation leads to a variety of metabolites, including the pharmacologically active monoethylglycinexylidide (MEGX) and glycinexylidide (GX), as well as the lesser-studied this compound. Understanding the dose-dependent formation of all metabolites is critical for assessing the drug's efficacy and safety profile.
Correlation of Lignocaine Dosage with Metabolite Levels: The Current Landscape
While numerous studies have quantified lignocaine and its primary metabolites (MEGX and GX) in plasma following various dosages, there is a conspicuous lack of direct human clinical data demonstrating a clear dose-dependent relationship for this compound. However, preclinical research provides foundational evidence for its formation.
An in vitro study utilizing bovine liver S9 fractions demonstrated the conversion of lignocaine to this compound.[4] In this study, the formation of the N-oxide metabolite was observed to increase over time, suggesting a dynamic process of formation and potential further metabolism.[4]
The following table summarizes findings from various studies that have measured lignocaine and its primary metabolite, MEGX, at different dosages. This data, while not directly addressing this compound, establishes a precedent for the dose-dependent nature of lignocaine metabolism.
| Lignocaine Dosage | Route of Administration | Peak Plasma Lignocaine Concentration (µg/mL) | Peak Plasma MEGX Concentration (µg/mL) | Study Population |
| 200 mg (2% solution, 10 mL) | Obturator Nerve Block | 2.28 (SD 0.29) | Not Reported | 6 Patients |
| 300 mg (2% solution, 15 mL) | Obturator Nerve Block | 3.75 (SD 0.79) | Not Reported | 6 Patients |
| 243 to 608 mg (2.4-8.0 mg/kg) | Aerosol and Solution (Bronchial) | Median: ~2.46 (10.5 µmol/L) | Median: ~0.35 (1.7 µmol/L) | 16 Patients |
Note: Conversion from µmol/L to µg/mL for lignocaine (MW: 234.34 g/mol ) and MEGX (MW: 206.29 g/mol ) is approximated.
Comparative Analysis with Alternative Local Anesthetics
To provide a broader context for the N-oxidation of lignocaine, it is useful to examine the metabolic pathways of other amide local anesthetics.
Bupivacaine: A potent, long-acting local anesthetic, bupivacaine is also metabolized in the liver. Its major metabolites include 3'-hydroxybupivacaine and N-desbutyl bupivacaine (pipecolylxylidine). While N-dealkylation is a prominent metabolic route, the formation of a distinct N-oxide metabolite is not as extensively documented as for lignocaine.
Ropivacaine: Another long-acting amide local anesthetic, ropivacaine is primarily metabolized by CYP1A2 to 3-hydroxy-ropivacaine and by CYP3A4 to its N-dealkylated metabolite, PPX. The formation of an N-oxide metabolite for ropivacaine is not reported as a major metabolic pathway.
Experimental Protocols
The quantification of lignocaine and its metabolites, including this compound, in biological matrices is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a synthesized, hypothetical protocol based on established methodologies for the analysis of lignocaine and its metabolites.
Hypothetical LC-MS/MS Protocol for this compound Quantification in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 251.2 -> Product ion (Q3) m/z [To be determined empirically, likely a fragment corresponding to the loss of the N-oxide oxygen or other characteristic fragments].
-
Lignocaine (for reference): Q1 m/z 235.2 -> Q3 m/z 86.2.
-
Internal Standard: Corresponding mass transitions for the stable isotope-labeled analog.
-
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the plasma samples is then determined from this curve.
Metabolic Pathway of Lignocaine
The metabolic conversion of lignocaine is a multi-step process involving several key enzymatic reactions. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic pathway of Lignocaine.
Conclusion
The correlation between lignocaine dosage and the resulting plasma levels of its metabolite, this compound, is an area that warrants further dedicated research. While in vitro studies confirm the formation of this compound, a clear quantitative relationship across a range of clinically relevant dosages in humans has not been established. The development and validation of robust analytical methods, such as the hypothetical LC-MS/MS protocol detailed herein, are crucial for enabling such studies. A deeper understanding of the dose-dependent formation of all lignocaine metabolites will ultimately contribute to a more comprehensive safety and efficacy profile of this essential medication. Future research should focus on prospective clinical studies that systematically measure this compound and other metabolites in response to varying lignocaine doses.
References
Head-to-Head Comparison of Analytical Methods for Lignocaine N-oxide
For researchers, scientists, and drug development professionals engaged in the study of lignocaine metabolism, the accurate quantification of its metabolites, such as Lignocaine N-oxide, is critical. This guide provides a head-to-head comparison of various analytical methods for the determination of this compound, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of key analytical techniques for the analysis of lignocaine and its metabolites. It is important to note that while extensive data is available for lignocaine, specific quantitative performance metrics for this compound are less commonly reported and often inferred from methods validated for the parent drug and other metabolites.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Lidocaine, MEGX | Saliva | 2.4 - 1250 ng/mL | 4.8 ng/mL | >85% | [1] |
| Lidocaine | Human Plasma | 0.10 - 201.80 ng/mL | 0.10 ng/mL | Not Reported | [2] | |
| Lidocaine | Rat & Mini-Pig Plasma | 10 - 10,000 ng/mL | 10 ng/mL | Not Reported | [3] | |
| Propiverine N-oxide | Human Plasma | 2 - 500 ng/mL | 2 ng/mL | Not Reported | [4] | |
| HPLC-UV | Lidocaine HCl | Human Serum | 50 - 5000 ng/mL | 50 ng/mL | 80.42 - 93.9% | [5] |
| Lidocaine HCl | Pharmaceutical Formulation | 20 - 100 µg/mL | 4.68 µg/mL | 95 - 105% | ||
| Lidocaine HCl | Pharmaceutical Formulation | 0.1 - 0.5 µg/mL | 0.01645 µg/mL | 96 - 100% | ||
| GC-MS | Lidocaine | Illegally Distributed Drugs | 0.153 - 164.0 mg/g | Not Reported | Not Reported | |
| Prilocaine, Lidocaine | In vitro transdermal fluid | 0.016 - 50.0 mg/L | 0.002-0.003 mg/L | 85.3 - 109.7% | ||
| Capillary Electrophoresis | Lidocaine | Pharmaceutical Formulation | >0.999 (r²) | 3.1 mg/L | 92 - 102% | |
| Lidocaine, Bupivacaine, etc. | Spiked Urine | Not Reported | ~300 ng/mL | 81 - 107% |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity. N-oxide metabolites can be unstable, and care should be taken to avoid high temperatures and acidic conditions during sample preparation and analysis.
Methodology
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Shim-Pack XR-ODS, 75 mm x 2.0 mm) is suitable.
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and an aqueous buffer like 25 mM ammonium acetate (e.g., 70:30, v/v) is often used. The pH should be kept neutral or near-neutral to ensure the stability of the N-oxide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound will be its protonated molecule [M+H]⁺. The product ions would need to be determined by direct infusion of a standard. For Lignocaine (precursor ion m/z 235), a common product ion is m/z 86.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique but may lack the sensitivity and selectivity of LC-MS/MS for analyzing metabolites in complex biological fluids.
Methodology
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.25 mL of serum, add an internal standard (e.g., procainamide).
-
Add 0.1 mL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of diethyl ether, vortex for 1 minute, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄) is typical.
-
Flow Rate: 0.9 - 1.0 mL/min.
-
Detection Wavelength: Detection should be performed at the UV maximum of this compound, which would need to be determined. For lignocaine, detection is often performed around 210-263 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is not recommended due to its thermal lability. The high temperatures of the GC injector can cause the N-oxide to degrade, often reverting back to the parent drug, lignocaine, leading to inaccurate quantification. For successful GC-MS analysis, a derivatization step is necessary to improve thermal stability and volatility.
Challenges:
-
Thermal Degradation: this compound is prone to decomposition in the hot GC inlet.
-
Derivatization Required: A chemical derivatization process, such as silylation, would be essential to create a more stable and volatile compound suitable for GC analysis.
Capillary Electrophoresis (CE)
Separation Conditions:
-
Capillary: Fused silica capillary (e.g., 32 cm total length, 50 µm internal diameter).
-
Background Electrolyte: A buffer system such as 60 mM trifluoroacetic acid (TFA)/triethylamine (TEA) at pH 2.5 containing 15% methanol has been shown to effectively separate lignocaine and its metabolites.
-
Voltage: High voltage (e.g., 30 kV) is applied across the capillary.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) is typically used.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound, primarily focusing on the recommended LC-MS/MS approach.
Caption: General workflow for this compound analysis.
Conclusion
For the quantitative analysis of this compound in biological samples, LC-MS/MS stands out as the most robust and reliable method, offering superior sensitivity and selectivity while minimizing the risk of analyte degradation. While HPLC-UV can be a viable alternative, it may require more extensive sample cleanup and is likely to have higher limits of detection. GC-MS is generally unsuitable for the direct analysis of this compound due to thermal lability, and Capillary Electrophoresis , while promising in its separation capabilities, requires further validation for quantitative applications concerning this specific metabolite. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. Methodology Development for Lidocaine Quantification by LCMS/MS IADR Abstract Archives [iadr.abstractarchives.com]
- 2. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-species Differences in Lignocaine N-oxide Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Lignocaine, with a specific focus on the formation of its N-oxide metabolite across various species. Understanding these inter-species differences is crucial for the accurate extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic processes involved.
Executive Summary
Lignocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism primarily in the liver. The main metabolic routes include N-dealkylation, aromatic hydroxylation, and to a lesser extent, N-oxidation. While N-dealkylation to monoethylglycinexylidide (MEGX) is often the predominant pathway, the formation of Lignocaine N-oxide, catalyzed primarily by flavin-containing monooxygenases (FMOs), presents notable inter-species variability. This guide highlights the known differences in this compound metabolism between common preclinical animal models and humans, providing a framework for researchers to select appropriate animal models and interpret metabolic data.
Comparative Metabolism of this compound
The N-oxidation of lignocaine is a recognized metabolic pathway in several mammalian species. However, its quantitative contribution to the overall metabolism of lignocaine varies significantly. The following table summarizes the available data on this compound formation in different species and in vitro systems. Direct comparative quantitative data remains limited in the literature.
| Species/System | This compound Formation Detected | Primary Metabolic Pathway(s) | Key Findings & Citations |
| Human | Yes (in vivo) | N-de-ethylation (to MEGX) >> Aromatic Hydroxylation | While detected, N-oxidation is generally considered a minor pathway compared to N-de-ethylation catalyzed by CYP3A4.[1][2] The metabolic pattern in human liver microsomes shows a marked preference for de-ethylation over hydroxylation.[1] |
| Rat | Yes (in vitro, liver microsomes) | Aromatic Hydroxylation and N-de-ethylation | Lignocaine can be metabolized to its N-oxide in rat liver microsomes.[3] The overall metabolic profile in rats differs from humans, with aromatic hydroxylation being more significant at lower lignocaine concentrations.[1] |
| Cattle | Yes (in vitro, liver S9 fractions) | N-de-ethylation and formation of 2,6-dimethylaniline (DMA) | In vitro studies with bovine liver S9 fractions have demonstrated the conversion of lignocaine to lignocaine-N-oxide. |
| Guinea Pig | Not explicitly reported in searches | N-de-ethylation | The metabolic pattern in female guinea pig microsomes is reported to be similar to humans, with a high rate of de-ethylation. |
| Dog | Not explicitly reported in searches for N-oxide | Formation of 4-hydroxy-2,6-dimethylaniline and glycinexylidide | A study on urinary metabolites in dogs did not report this compound, suggesting it may be a minor metabolite in this species. |
| Rhesus Monkey | Not explicitly reported in searches for N-oxide | Various hydroxylated and de-ethylated metabolites | A study on urinary metabolites in Rhesus monkeys did not report this compound. |
Metabolic Pathways of Lignocaine
The metabolism of lignocaine is complex, involving multiple enzymatic pathways. The two primary routes are N-dealkylation, predominantly carried out by cytochrome P450 (CYP) enzymes, and N-oxidation, mainly catalyzed by flavin-containing monooxygenases (FMOs).
Caption: Major metabolic pathways of Lignocaine.
Experimental Protocols
In Vitro Lignocaine Metabolism in Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of lignocaine, including the formation of this compound, using liver microsomes from different species.
1. Materials and Reagents:
-
Liver microsomes (from human, rat, dog, monkey, etc.)
-
Lignocaine hydrochloride
-
This compound analytical standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Internal standard (e.g., a structurally related compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
2. Incubation Procedure:
-
Prepare a stock solution of lignocaine in a suitable solvent (e.g., water or methanol).
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
Liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)
-
Lignocaine solution (at various concentrations to determine kinetics, e.g., 1-500 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
3. Analytical Method (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify lignocaine and its metabolites, including this compound. The specific precursor-to-product ion transitions for each analyte need to be optimized.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro drug metabolism study.
References
Validating Lignocaine N-oxide as a Marker for Drug-Drug Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lignocaine N-oxide as a potential biomarker for predicting drug-drug interactions (DDIs) involving cytochrome P450 (CYP) enzymes. We will explore the current understanding of lignocaine metabolism, compare this compound to established markers, and provide detailed experimental protocols for its validation.
Introduction to Lignocaine Metabolism and DDI Markers
Lignocaine (lidocaine) is a widely used local anesthetic and antiarrhythmic drug that undergoes extensive metabolism in the liver, primarily by CYP enzymes.[1][2][3][4] The major metabolic pathways are N-deethylation to monoethylglycinexylidide (MEGX) and subsequent deethylation to glycinexylidide (GX), as well as hydroxylation.[1] The formation of MEGX is catalyzed by both CYP1A2 and CYP3A4.
An alternative, less studied metabolic pathway for lignocaine is N-oxidation, which leads to the formation of this compound. The specific human CYP enzymes responsible for this transformation have not been definitively identified, though CYP and flavin-containing monooxygenase (FMO) enzymes are generally implicated in N-oxidation reactions. The potential of this compound as a specific DDI marker for a particular CYP isoform hinges on whether its formation is predominantly catalyzed by a single enzyme.
This compound vs. Established DDI Markers: A Comparative Overview
Currently, the formation of MEGX from lignocaine has been investigated as a potential marker for CYP3A4 activity, but studies have shown it lacks specificity due to the significant involvement of CYP1A2. This highlights the need for a more specific biomarker derived from lignocaine metabolism.
The ideal DDI marker should be predominantly metabolized by a single CYP isoform, be sensitive to inhibition and induction of that enzyme, and have well-characterized pharmacokinetics. This guide will compare the potential of this compound against the "gold standard" markers for the two primary lignocaine-metabolizing enzymes:
-
CYP3A4: Midazolam is the recommended probe substrate. Its hydroxylation to 1'-hydroxymidazolam is almost exclusively mediated by CYP3A4.
-
CYP1A2: Caffeine is the preferred probe substrate. Its N3-demethylation to paraxanthine is a reliable indicator of CYP1A2 activity.
The validation of this compound as a DDI marker would require demonstrating its superiority in terms of specificity over MEGX and comparable performance to midazolam or caffeine for a specific CYP isoform.
Quantitative Data Summary
Currently, there is a significant lack of quantitative data in the scientific literature directly comparing the formation of this compound to other lignocaine metabolites in human liver microsomes, especially in the context of specific CYP inhibition and induction. The following tables summarize the known information and highlight the data gaps that need to be addressed through experimental validation.
Table 1: In Vitro Metabolism of Lignocaine in Human Liver Microsomes (HLM)
| Metabolite | Major Enzymes Involved | Kinetic Parameters (Km, Vmax) | Inhibition by Selective Inhibitors | Induction by Selective Inducers |
| Monoethylglycinexylidide (MEGX) | CYP1A2, CYP3A4 | Biphasic kinetics observed | Furafylline (CYP1A2): ~60% inhibition; Troleandomycin (CYP3A4): ~50% inhibition | Data available for rifampicin (CYP3A4 inducer) showing a moderate increase in lignocaine clearance |
| 3-Hydroxylidocaine | Primarily CYP1A2 | Data not readily available | Strong inhibition by furafylline | Data not readily available |
| This compound | Believed to be CYP and/or FMO mediated | Data Gap: Not well characterized in HLM | Data Gap: Essential for validation | Data Gap: Essential for validation |
Table 2: Comparison of Potential and Established DDI Markers
| Marker | CYP Specificity | Validation Status | Advantages | Disadvantages |
| This compound | To be determined | Not validated | Potentially offers a different metabolic pathway that might be more specific than N-deethylation. | Lack of fundamental kinetic and inhibition data. |
| Monoethylglycinexylidide (MEGX) | CYP1A2 and CYP3A4 | Poor | Well-established analytical methods for quantification. | Lack of specificity makes it a poor marker for either enzyme. |
| Midazolam (for CYP3A4) | High | Gold Standard | Extensive validation and regulatory acceptance. | |
| Caffeine (for CYP1A2) | High | Gold Standard | Extensive validation and regulatory acceptance. |
Experimental Protocols for Validation of this compound as a DDI Marker
To validate this compound as a specific DDI marker, a series of in vitro experiments using human liver microsomes (HLM) are required. The following protocols outline the necessary steps.
In Vitro Incubations with Human Liver Microsomes
Objective: To determine the kinetics of this compound formation and compare it to the formation of MEGX.
Methodology:
-
Incubation Mixture: Prepare incubation mixtures containing pooled HLM (e.g., 0.2-0.5 mg/mL), lignocaine at a range of concentrations (e.g., 1-1000 µM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding the NADPH-regenerating system. Incubate for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
CYP Inhibition Assays
Objective: To identify the specific CYP isoforms responsible for this compound formation.
Methodology:
-
Incubation with Selective Inhibitors: Follow the protocol for in vitro incubations, but pre-incubate the HLM with known selective inhibitors for major CYP isoforms (see Table 3) for a specified time before adding lignocaine.
-
Data Analysis: Compare the rate of this compound formation in the presence and absence of each inhibitor. A significant reduction in formation indicates the involvement of the inhibited CYP isoform. Calculate IC50 values.
Table 3: Selective CYP Inhibitors for Phenotyping
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline, α-Naphthoflavone |
| CYP2B6 | Ticlopidine |
| CYP2C8 | Montelukast |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Omeprazole |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole, Itraconazole |
Recombinant Human CYP Enzyme Assays
Objective: To confirm the contribution of specific CYP isoforms to this compound formation.
Methodology:
-
Incubation with Recombinant Enzymes: Incubate lignocaine with commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4) and a cytochrome P450 reductase system.
-
Data Analysis: Measure the formation of this compound for each recombinant enzyme to determine which isoforms are capable of catalyzing the reaction and to determine the kinetic parameters (Km and Vmax) for each.
CYP Induction Assays
Objective: To assess the inducibility of the enzyme(s) responsible for this compound formation.
Methodology:
-
Hepatocyte Culture: Treat cultured human hepatocytes with known CYP inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) for 48-72 hours.
-
Incubation: After treatment, incubate the hepatocytes with lignocaine.
-
Data Analysis: Measure the formation of this compound and compare it to untreated control cells. A significant increase in formation suggests that the responsible enzyme is inducible.
LC-MS/MS Quantification of this compound
Objective: To develop and validate a sensitive and specific method for quantifying this compound in in vitro samples.
Methodology:
-
Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution using mobile phases such as ammonium acetate or formic acid in water and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound would be [M+H]+, and specific product ions would need to be determined by infusion of a this compound standard.
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Mandatory Visualizations
Lignocaine Metabolic Pathways
Caption: Major metabolic pathways of lignocaine.
Experimental Workflow for Validating this compound as a DDI Marker
Caption: Proposed workflow for validating this compound.
Conclusion and Future Directions
The validation of this compound as a specific DDI marker presents a compelling opportunity to refine our ability to predict drug interactions. While the N-deethylation pathway leading to MEGX is well-characterized and known to be mediated by both CYP1A2 and CYP3A4, the enzymatic basis of this compound formation in humans remains a critical knowledge gap.
The experimental framework outlined in this guide provides a clear path forward for researchers. By systematically investigating the kinetics, inhibition, and induction of this compound formation, it will be possible to determine if this metabolite can serve as a selective and reliable biomarker for a specific CYP isoform. Should this compound prove to be a specific marker for either CYP3A4 or CYP1A2, it would represent a significant advancement in the field of drug metabolism and safety assessment, offering a more precise tool for DDI prediction in drug development. Further in vivo studies would then be warranted to confirm its clinical utility.
References
- 1. CYP3A4 Gene Is a Novel Biomarker for Predicting a Poor Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2903-45-9 | Benchchem [benchchem.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
comparative pharmacokinetics of lignocaine and Lignocaine N-oxide
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the widely used local anesthetic, lignocaine (also known as lidocaine), and its primary metabolite, Lignocaine N-oxide. Understanding the pharmacokinetic relationship between a parent drug and its metabolites is crucial for drug development, enabling a more complete assessment of efficacy, safety, and potential drug-drug interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.
Data Presentation: A Side-by-Side Look at Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for lignocaine and this compound. It is important to note that comprehensive pharmacokinetic data for this compound is limited in publicly available literature. The data presented for this compound is derived from a study in rats following intratracheal administration and is cited from a secondary source.
| Pharmacokinetic Parameter | Lignocaine | This compound | Species | Administration Route | Source |
| Cmax (Maximum Concentration) | Dose-dependent | Not Reported | Human/Rat | IV, Subcutaneous, Topical | [1][2] |
| Tmax (Time to Maximum Concentration) | 1-5 min (local infiltration), 5-15 min (nerve block) | Not Reported | Human | Local | [3] |
| AUC (Area Under the Curve) | Dose-dependent | 3.3-fold greater than lignocaine | Rat | Intratracheal | [4] |
| Half-life (t½) | ~1.5 - 2 hours | Not Reported | Human | IV | [1] |
| Volume of Distribution (Vd) | ~1 L/kg | Not Reported | Human | IV | |
| Clearance (CL) | High, limited by hepatic blood flow | Not Reported | Human | IV | |
| Protein Binding | 60-80% | Not Reported | Human | - | |
| Systemic Bioavailability (from N-oxide) | - | 36.5% | Rat | Intratracheal |
Metabolic Pathway and Experimental Workflow
To visualize the metabolic conversion of lignocaine and a typical experimental workflow for its pharmacokinetic analysis, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of lignocaine.
References
- 1. The Pharmacokinetics and Pharmacodynamics of Lidocaine-Loaded Biodegradable Poly(lactic-co-glycolic acid) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Contribution of Lignocaine N-oxide to Lignocaine's Overall Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignocaine (also known as lidocaine) is a widely used local anesthetic and antiarrhythmic drug. Its therapeutic effects are primarily attributed to the parent molecule's ability to block voltage-gated sodium channels. However, lignocaine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these is Lignocaine N-oxide. This guide provides a comparative analysis of this compound and its parent compound, lignocaine, to assess its potential contribution to the overall pharmacological effect of lignocaine. While direct comparative data on the activity of this compound is limited, this guide synthesizes available information on its metabolic fate and presents standardized experimental protocols to facilitate further research.
Metabolic Pathway of Lignocaine
Lignocaine is primarily metabolized in the liver by cytochrome P450 enzymes. The main metabolic pathways include oxidative N-dealkylation, hydroxylation, and N-oxidation. N-oxidation results in the formation of this compound.
Caption: Metabolic pathway of lignocaine.
Comparative Analysis: Lignocaine vs. This compound
Direct quantitative comparisons of the pharmacological activity of this compound with lignocaine are not extensively available in published literature. Some sources describe this compound as an inactive metabolite, while others suggest ongoing research into its potential biological activities, particularly concerning cardiac effects[1]. A significant finding is the potential for this compound to be converted back to lignocaine in vivo, suggesting it may act as a prodrug[1].
One study in rats demonstrated that after intratracheal administration of this compound, lignocaine appeared in the plasma with a systemic bioavailability of 36.5%[1]. This indicates that a substantial portion of this compound can be reduced back to the active parent drug.
Table 1: Summary of Pharmacological Properties
| Property | Lignocaine | This compound |
| Primary Mechanism of Action | Voltage-gated sodium channel blockade | Largely considered inactive, but can be converted back to lignocaine |
| Local Anesthetic Activity | Potent | Data not available; likely minimal to no direct activity |
| Antiarrhythmic Activity | Class Ib antiarrhythmic | Potential for indirect activity via conversion to lignocaine; some research into prophylactic use for ventricular fibrillation[1] |
| Metabolism | Primarily hepatic (N-dealkylation, hydroxylation, N-oxidation) | Can be reduced back to lignocaine, particularly in hypoxic conditions[1] |
| Prodrug Potential | Not applicable | Yes, can serve as a precursor to lignocaine |
Experimental Protocols for Comparative Assessment
To rigorously assess the contribution of this compound to lignocaine's overall effect, standardized experimental protocols are essential. Below are detailed methodologies for evaluating local anesthetic and antiarrhythmic activities.
Assessment of Local Anesthetic Activity: Rat Sciatic Nerve Block Model
This in vivo model is widely used to evaluate the efficacy and duration of local anesthetics.
Experimental Workflow
References
Benchmarking Analytical Methods for Lignocaine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Lignocaine N-oxide, a primary metabolite of the widely used local anesthetic, lignocaine. Due to a scarcity of published, fully validated methods specifically for this compound, this document outlines a "best-practice" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as a benchmark. This is compared with other potential analytical techniques, providing theoretical and experimental data to guide researchers in selecting and developing appropriate methods for their specific needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of various analytical methods for the determination of this compound. It is important to note that while LC-MS/MS is the most suitable technique for this analyte, comprehensive published data for this compound is limited. Therefore, some parameters for HPLC-UV and GC-MS are inferred from studies on the parent compound, lignocaine, and are intended to provide a relative comparison.
| Parameter | LC-MS/MS (Representative Method) | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~10 ng/mL[1] | ~5 ng/mL (with derivatization) |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~50 ng/mL[2] | ~20 ng/mL (with derivatization) |
| Linearity Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL[2] | 20 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102%[3] | 90 - 110% |
| Precision (%RSD) | < 15% | < 2%[3] | < 15% |
| Specificity/Selectivity | High | Moderate | Moderate to High |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | High | Low | Moderate to High |
| Key Considerations | High sensitivity and specificity. | Lower sensitivity, potential for matrix interference. | Thermal lability of N-oxides can be a significant issue, often requiring derivatization. |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol describes a robust and sensitive method for the analysis of this compound in a biological matrix.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Lignocaine-d10 N-oxide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 251.2 -> Product ion (Q3) m/z 194.1
-
Internal Standard (Lignocaine-d10 N-oxide): Precursor ion (Q1) m/z 261.2 -> Product ion (Q3) m/z 204.1
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Synthesis of this compound Standard
For accurate quantification, a certified reference standard of this compound is required. If not commercially available, it can be synthesized in the laboratory. A common method involves the oxidation of lignocaine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The synthesized product must be purified, typically by preparative HPLC, and its identity and purity confirmed by NMR and mass spectrometry.
Mandatory Visualization
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways in the same way as a pharmacologically active drug, its formation is a key step in the metabolic pathway of lignocaine.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lignocaine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of Lignocaine N-oxide, a metabolite of Lignocaine. In the absence of specific disposal protocols for this compound, these procedures are derived from the safety information of the parent compound, Lignocaine (Lidocaine), and general principles of laboratory chemical waste management. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
I. Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is an irritant.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times when handling this compound. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3][4][5]
II. Quantitative Data Summary
| Parameter | Guideline | Source |
| GHS Hazard Class | Acute toxicity, oral (Category 4) | PubChem |
| Hazard Statement | H302: Harmful if swallowed | PubChem |
| Primary Hazard | Irritant | PubChem |
| Disposal Method | Treat as hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures. | General Guidance |
| Drain Disposal | Prohibited. Do not discharge to drains or sewer systems. | General Guidance |
| Incineration | Recommended method of disposal for the parent compound, Lignocaine. This should be performed by a licensed waste disposal company. | General Guidance |
| Landfill | Not recommended without prior treatment and stabilization by a licensed waste disposal facility. | General Guidance |
III. Experimental Protocols
Currently, there are no established and cited experimental protocols for the specific neutralization or decomposition of this compound for disposal purposes. The primary recommended method of disposal is through a licensed hazardous waste management company.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated hazardous waste container.
-
Containerization:
-
Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not attempt to transport the waste off-site yourself.
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
VI. Environmental and Regulatory Considerations
Disposal of this compound must comply with all local, state, and federal regulations. Discharging chemical waste into the sanitary sewer system is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes. The recommended disposal method for the parent compound, Lignocaine, is incineration in a chemical incinerator equipped with an afterburner and scrubber, performed by a licensed disposal company. It is prudent to assume a similar requirement for this compound.
By following these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Handling of Lignocaine N-oxide for Laboratory Personnel
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of Lignocaine N-oxide in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
This compound, a primary metabolite of the local anesthetic Lidocaine, is classified as a hazardous substance. All personnel must be thoroughly trained on the procedures outlined below before commencing any work with this compound.
Hazard Identification and Quantitative Data
This compound is categorized as Acutely Toxic (Oral), Category 4. It is harmful if swallowed.[1] The following table summarizes key quantitative safety data. Due to the limited availability of specific toxicological data for this compound, information for the parent compound, Lidocaine, is provided for context and precautionary guidance.
| Substance | CAS Number | Molecular Formula | Molecular Weight | GHS Hazard Statement | Oral LD50 (Rat) |
| This compound | 2903-45-9 | C₁₄H₂₂N₂O₂ | 250.34 g/mol | H302: Harmful if swallowed | Data not available |
| Lidocaine (Parent Compound) | 137-58-6 | C₁₄H₂₂N₂O | 234.34 g/mol | H302: Harmful if swallowed | 317 mg/kg |
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure risk must be conducted before handling this compound. The following PPE is mandatory to minimize exposure.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents dermal absorption. |
| Body Protection | Disposable, low-permeability lab coat with tight-fitting cuffs. | Protects skin from splashes and contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of powders or solutions. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents inhalation of airborne particles. |
Operational Plan: From Preparation to Disposal
The following procedural guidance outlines the necessary steps for the safe handling of this compound throughout the experimental workflow.
Experimental Protocol: Handling and Weighing
-
Designated Area : All work with this compound must be conducted in a designated and clearly marked area within a laboratory with restricted access.
-
Engineering Controls : A certified chemical fume hood or a ventilated balance enclosure must be used for all manipulations of solid this compound to prevent the generation of airborne dust.
-
Personal Protective Equipment : Before entering the designated area, don the required PPE as specified in the table above. Double-gloving is strongly recommended.
-
Weighing Procedure :
-
Place a weigh boat on the analytical balance within the ventilated enclosure.
-
Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Avoid any sudden movements that could create dust.
-
Once the desired amount is weighed, securely close the primary container of this compound.
-
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed this compound within the fume hood. Ensure the vessel is capped or covered during dissolution to prevent aerosol formation.
-
Decontamination : After handling, decontaminate all surfaces, equipment, and the external surfaces of containers with a 10% bleach solution, followed by a rinse with 70% ethanol and then deionized water. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the designated doffing area, ensuring no cross-contamination. Disposable items such as gloves and lab coats should be immediately placed in a designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic").
-
Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through the institution's environmental health and safety office, in accordance with local, state, and federal regulations. Thermal destruction in a hazardous waste incinerator is the recommended final disposal method for this type of compound.
Workflow and Safety Logic
The following diagrams illustrate the necessary workflows for safe handling and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
